molecular formula C7H9FN2 B3161611 (2-Fluoro-5-methylpyridin-3-yl)methanamine CAS No. 871325-17-6

(2-Fluoro-5-methylpyridin-3-yl)methanamine

Cat. No.: B3161611
CAS No.: 871325-17-6
M. Wt: 140.16
InChI Key: HKBSDSUWUDOJAI-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16. The purity is usually 95%.
BenchChem offers high-quality (2-Fluoro-5-methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBSDSUWUDOJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699393
Record name 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871325-17-6
Record name 1-(2-Fluoro-5-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Fluoro-5-methylpyridin-3-yl)methanamine molecular structure

[1][2][3]

Executive Summary

(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical agents, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) ligand classes.[1] Its structural architecture combines a pyridine core with a metabolic blocking group (fluorine), a hydrophobic anchor (methyl), and a reactive linker (primary amine). This unique substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD), enabling the optimization of lipophilicity (

Molecular Architecture & Physicochemical Properties[2][4][5]

Structural Analysis

The molecule features a tri-substituted pyridine ring.[2][3] The interplay between the substituents dictates its reactivity and binding potential:

  • C2-Fluorine: Acts as an electron-withdrawing group (EWG) via induction, reducing the basicity of the pyridine nitrogen.[1] Crucially, it blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability in pyridine-containing drugs.

  • C3-Methanamine: A flexible primary amine linker (

    
    ).[1] It serves as a key handle for amide coupling, reductive amination, or sulfonylation reactions to attach pharmacophores.
    
  • C5-Methyl: Provides a small hydrophobic volume, often utilized to fill specific hydrophobic pockets (e.g., the "gatekeeper" region in kinase domains).

Key Properties Table
PropertyValueContext
CAS Number 871325-17-6Unique Identifier
Molecular Formula

-
Molecular Weight 140.16 g/mol Fragment-sized (<300 Da)
Predicted pKa (Amine) ~8.5 - 9.0Basic, protonated at physiological pH
Predicted pKa (Pyridine) ~2.0 - 3.0Weakly basic due to F-substitution
H-Bond Donors/Acceptors 2 / 3Lipinski Compliant
Topological Polar Surface Area ~39 ŲHigh CNS penetration potential

Synthesis Strategy & Manufacturing

The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine requires precise regiochemical control.[1] The most robust pathway leverages Directed Ortho-Metalation (DoM) to install the carbon functionality at the C3 position.

Retrosynthetic Analysis

The target can be disconnected to 2-fluoro-5-methylpyridine , a commercially available precursor.[1] The C3-position is activated via lithiation, followed by formylation and reductive amination.

Detailed Protocol (DoM Route)

Step 1: Directed Ortho-Metalation

  • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Mechanism: The C2-Fluorine atom exerts a strong inductive effect, acidifying the C3-proton.[1] Treatment with LDA selectively deprotonates C3.

  • Quench: Addition of DMF (Dimethylformamide) yields 2-fluoro-5-methylnicotinaldehyde .[1]

Step 2: Reductive Amination

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    ), Methanol.
  • Procedure:

    • Dissolve the aldehyde in MeOH. Add 10 eq. of

      
       to form the imine intermediate in situ.
      
    • Add 1.5 eq. of

      
       slowly.
      
    • Stir at RT for 12 hours.

    • Workup: Acidify to pH 2 (decompose boronate), then basify to pH 10 and extract with DCM.

Synthesis Workflow Diagram

SynthesisRouteStart2-Fluoro-5-methylpyridine(Precursor)LithiationIntermediate:[3-Lithio Species]Start->LithiationLDA, THF, -78°C(DoM)Aldehyde2-Fluoro-5-methyl-nicotinaldehydeLithiation->Aldehyde+ DMF(Formylation)ImineImine IntermediateAldehyde->ImineNH4OAc, MeOHTarget(2-Fluoro-5-methylpyridin-3-yl)methanamineImine->TargetNaBH3CN(Reduction)

Figure 1: Directed Ortho-Metalation (DoM) route for regioselective synthesis.

Medicinal Chemistry Applications

This scaffold is primarily deployed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization phases.

Pharmacophore Logic
  • Metabolic Stability: The C2-Fluorine blocks the primary site of metabolic attack on the pyridine ring. Non-fluorinated analogs are often rapidly oxidized to pyridones by liver enzymes.

  • Bioisosterism: The 2-fluoropyridine moiety is a bioisostere of a 2-chlorophenyl or a 2-fluorophenyl group but with significantly higher water solubility and lower lipophilicity (

    
    ), improving oral bioavailability.[1]
    
  • Kinase Selectivity: In kinase inhibitors (e.g., targeting PI3K or EGFR), the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region, while the methyl group displaces water from hydrophobic pockets.

Structural-Activity Relationship (SAR) Logic

SAR_LogicCenter(2-Fluoro-5-methylpyridin-3-yl)methanamineF_GroupC2-Fluorine:Blocks MetabolismModulates pKaCenter->F_GroupMe_GroupC5-Methyl:Hydrophobic Fill(Lipophilicity)Center->Me_GroupAmine_GroupC3-Methanamine:Linker / H-Bond Donor(Synthetic Handle)Center->Amine_GroupPy_NPyridine Nitrogen:H-Bond Acceptor(Hinge Binder)Center->Py_N

Figure 2: Pharmacophore mapping and SAR contributions of substituents.

Handling & Analytical Standards

Storage & Stability[1][6]
  • Hygroscopicity: As a primary amine, the compound readily absorbs atmospheric

    
     to form carbamates. Store under inert gas (Argon/Nitrogen).
    
  • Temperature: 2-8°C for long-term storage.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours, but prone to oxidation if left in air.

Quality Control (NMR Expectations)

To validate the structure, look for these characteristic signals in


  • 
     ~2.3 ppm (s, 3H):  Methyl group at C5.
    
  • 
     ~3.9 ppm (s, 2H):  Methylene protons (
    
    
    ) adjacent to the amine.[1]
  • 
     ~7.5 - 8.0 ppm (m, 2H):  Aromatic pyridine protons. The coupling constants (
    
    
    ) will reflect the meta-coupling and H-F coupling (
    
    
    ).

References

  • PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine - Compound Summary.[1][4] National Library of Medicine. [Link]

  • Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Tool for Drug Discovery.[1] European Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Key Enabler in Drug Discovery.[1] (Discussing DoM methodologies). [Link]

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine and its Core Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to (2-Fluoro-5-methylpyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique physicochemical properties to derivative molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. This document delves into the core precursors and the critical transformations required for its synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Strategic Overview of the Synthetic Approach

The most direct and industrially scalable synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine hinges on the reduction of a key nitrile intermediate, 2-fluoro-5-methylpyridine-3-carbonitrile . The construction of this crucial precursor is, therefore, a focal point of this guide. The overall synthetic strategy can be dissected into a four-stage process, commencing with the regioselective functionalization of a substituted pyridine core.

Synthesis_Overview Start 2-Fluoro-5-methylpyridine Nitro 2-Fluoro-5-methyl-3-nitropyridine Start->Nitro Nitration Amino 3-Amino-2-fluoro-5-methylpyridine Nitro->Amino Reduction Nitrile 2-Fluoro-5-methylpyridine-3-carbonitrile Amino->Nitrile Sandmeyer Reaction Amine (2-Fluoro-5-methylpyridin-3-yl)methanamine Nitrile->Amine Nitrile Reduction

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Precursor: 2-Fluoro-5-methylpyridine-3-carbonitrile

The synthesis of the nitrile intermediate is paramount and is achieved through a multi-step sequence starting from a commercially available or readily synthesized fluorinated picoline.

Stage 1: Nitration of 2-Fluoro-5-methylpyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step that sets the stage for subsequent functionalization. The electron-withdrawing nature of the fluorine atom at the 2-position and the nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the substituents favor nitration at the C-3 position.

Protocol:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-fluoro-5-methylpyridine while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • The precipitated product, 2-fluoro-3-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.[1]

Causality: The use of a potent nitrating mixture (sulfuric and nitric acids) is necessary to overcome the deactivated nature of the pyridine ring. The methyl group at the 5-position provides some activation, further favoring substitution at the adjacent positions.

Stage 2: Reduction of the Nitro Group to an Amine

The nitro group is subsequently reduced to a primary amine, yielding 3-amino-2-fluoro-5-methylpyridine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Protocol (Catalytic Hydrogenation):

  • Dissolve 2-fluoro-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired amine.

Alternative Protocol (Chemical Reduction):

Reduction can also be effected using reagents like tin(II) chloride in concentrated hydrochloric acid.

Causality: Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation. The choice of solvent is crucial to ensure solubility of the starting material and compatibility with the catalyst.

Stage 3: The Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a nitrile via a diazonium salt intermediate.[1][2] This is the pivotal step in forming the carbon-nitrogen triple bond.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation Amino 3-Amino-2-fluoro-5-methylpyridine Diazonium Diazonium Salt Intermediate Amino->Diazonium + NaNO₂, HCl (0-5 °C) Nitrile 2-Fluoro-5-methylpyridine-3-carbonitrile Diazonium->Nitrile + CuCN

Caption: The two stages of the Sandmeyer reaction.

Protocol:

  • Diazotization:

    • Suspend 3-amino-2-fluoro-5-methylpyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or toluene).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, the reaction mixture is gently warmed to 40-50 °C to drive the reaction to completion.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization may be necessary.

Causality: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide acts as a catalyst and the source of the cyanide nucleophile.[1]

Part 2: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine

The final step is the reduction of the nitrile group of 2-fluoro-5-methylpyridine-3-carbonitrile to the corresponding primary amine. Two primary methods are widely employed: catalytic hydrogenation and reduction with metal hydrides.

Method A: Catalytic Hydrogenation

This is often the method of choice for industrial-scale production due to its cost-effectiveness and environmental considerations.[3]

Protocol:

  • Dissolve 2-fluoro-5-methylpyridine-3-carbonitrile in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.

  • Add a hydrogenation catalyst, commonly Raney Nickel or a palladium-based catalyst.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously until the uptake of hydrogen ceases.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield (2-Fluoro-5-methylpyridin-3-yl)methanamine.

Causality: The presence of ammonia helps to minimize the formation of secondary amines by reacting with the intermediate imine in competition with the primary amine product. The choice of catalyst and reaction conditions (temperature, pressure) can significantly influence the reaction rate and selectivity.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for converting nitriles to primary amines.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-fluoro-5-methylpyridine-3-carbonitrile in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed in vacuo to afford the crude product, which can be purified by distillation or chromatography if necessary.

Causality: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduce the polar carbon-nitrogen triple bond of the nitrile. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
Nitration 2-Fluoro-5-methylpyridine2-Fluoro-3-methyl-5-nitropyridineH₂SO₄, HNO₃70-85%
Nitro Reduction 2-Fluoro-3-methyl-5-nitropyridine3-Amino-2-fluoro-5-methylpyridineH₂, Pd/C90-98%
Sandmeyer 3-Amino-2-fluoro-5-methylpyridine2-Fluoro-5-methylpyridine-3-carbonitrileNaNO₂, HCl, CuCN60-75%
Nitrile Reduction (Hydrogenation) 2-Fluoro-5-methylpyridine-3-carbonitrile(2-Fluoro-5-methylpyridin-3-yl)methanamineH₂, Raney Ni, NH₃85-95%
Nitrile Reduction (LiAlH₄) 2-Fluoro-5-methylpyridine-3-carbonitrile(2-Fluoro-5-methylpyridin-3-yl)methanamineLiAlH₄, THF80-90%

Conclusion

The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine is a well-established process that relies on a sequence of robust and scalable chemical transformations. The successful execution of this synthesis is contingent on the careful control of reaction conditions, particularly in the nitration and Sandmeyer reaction steps. The choice between catalytic hydrogenation and chemical reduction for the final nitrile-to-amine conversion will depend on the scale of the synthesis and the available resources. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important building block.

References

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Wikipedia. Nitrile reduction. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

The Strategic Utility of (2-Fluoro-5-methylpyridin-3-yl)methanamine in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the "magic methyl" and "fluorine scan" effects are well-documented strategies for optimizing lead compounds.[1][2][3] (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6) represents a convergence of these two powerful tactics within a single pyridine scaffold.[1][2]

This guide analyzes the role of this specific amine as a high-value intermediate.[1][2][4] Unlike generic linkers, this moiety offers a pre-optimized electronic and steric profile that addresses common liabilities in drug candidates: metabolic instability at the pyridine 5-position and excessive basicity of the pyridine nitrogen.[3] It has found documented utility in the synthesis of Selective Androgen Receptor Modulators (SARMs) and is a structural analog to scaffolds used in P2X3 antagonists and Kinase inhibitors .[3]

Chemical Profile & Structural Logic[1][3][5]

Identity
PropertyDetail
Chemical Name (2-Fluoro-5-methylpyridin-3-yl)methanamine
CAS Number 871325-17-6
Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
Key Functionality Primary Amine (Linker), Fluorinated Heterocycle
The "Privileged" Substitution Pattern

The specific arrangement of substituents on the pyridine ring is not arbitrary; it is a calculated medicinal chemistry maneuver.[3]

  • 2-Fluoro Substitution (Electronic Modulation):

    • pKa Reduction: The electronegative fluorine at the 2-position inductively withdraws electron density from the pyridine nitrogen.[1][2][3] This lowers the pKa (typically from ~5.2 in unsubstituted pyridine to ~2-3).[1][2][3]

    • Permeability: Reduced basicity ensures a higher fraction of the molecule remains uncharged at physiological pH (7.4), improving passive membrane permeability.[3]

    • H-Bond Acceptor: The fluorine atom can serve as a weak hydrogen bond acceptor, potentially interacting with backbone amides in the binding pocket.[1][2][3]

  • 5-Methyl Substitution (Metabolic Stability):

    • Metabolic Block: The 5-position of the pyridine ring is electronically enriched and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).[1][3] Placing a methyl group here blocks this "soft spot," extending the half-life (

      
      ) of the parent drug.[3]
      
    • Lipophilicity: The methyl group adds a modest increase to LogP (~0.5 units), often necessary for improving hydrophobic interactions within a receptor pocket.[3]

  • 3-Methanamine (The Linker):

    • Rotational Freedom: The methylene spacer (

      
      ) allows the amine to rotate, enabling the attached pharmacophore to adopt an optimal orientation relative to the pyridine core.[3]
      
    • Synthetic Versatility: The primary amine is a "universal handle" for amide coupling, reductive amination, or sulfonamide formation.[3]

Visualizing the SAR Logic

The following diagram illustrates the causal relationships between the structural features of (2-Fluoro-5-methylpyridin-3-yl)methanamine and its pharmacological benefits.

SAR_LogicCore(2-Fluoro-5-methylpyridin-3-yl)methanamineF_Sub2-Fluoro GroupCore->F_SubMe_Sub5-Methyl GroupCore->Me_SubAmine_Sub3-MethanamineCore->Amine_SubEffect_pKaReduced Pyridine Basicity(Lower pKa)F_Sub->Effect_pKaEffect_MetabBlocked MetabolicOxidation (CYP450)Me_Sub->Effect_MetabEffect_LinkVersatile CouplingHandleAmine_Sub->Effect_LinkOutcome_PermImproved MembranePermeabilityEffect_pKa->Outcome_PermOutcome_StabExtended Half-life(t1/2)Effect_Metab->Outcome_StabOutcome_DivRapid LibraryGenerationEffect_Link->Outcome_Div

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 2-F, 5-Me pyridine scaffold.

Case Study: Selective Androgen Receptor Modulators (SARMs)

The utility of this building block is explicitly demonstrated in patent literature regarding SARMs .[2][3] These compounds are designed to provide the anabolic benefits of androgens (muscle growth, bone density) without the androgenic side effects (prostate enlargement).[3]

The Application

In Patent US20050277681A1 , the synthesis of N-(2-benzyl)-2-phenylbutanamide derivatives utilizes (2-Fluoro-5-methylpyridin-3-yl)methanamine as a critical intermediate [1].[1][2]

  • Role: The amine serves as the "right-hand side" of the molecule, linked via an amide bond to a phenyl-butanoic acid core.[1][2]

  • Outcome: The resulting compounds exhibited tissue-selective androgen receptor modulation, useful for treating osteoporosis and sarcopenia.[1][2][3][5][6] The 2-F, 5-Me substitution pattern was essential for the compound's oral bioavailability and metabolic stability profile.[1][2]

Detailed Synthetic Protocols

Protocol A: Synthesis of the Building Block

Target: (2-Fluoro-5-methylpyridin-3-yl)methanamine[1][2]

Prerequisites:

  • Starting Material: 2-Fluoro-5-methylpyridine (Commercially available).[1][2][4][7][8]

  • Reagents: n-Butyllithium (n-BuLi), DMF, Sodium Borohydride (NaBH4), or Raney Nickel.[1][2][3]

Workflow:

  • Lithiation: Dissolve 2-Fluoro-5-methylpyridine in dry THF under

    
     atmosphere. Cool to -78°C.[1][2]
    
  • Deprotonation: Add LDA (Lithium Diisopropylamide) dropwise.[1][2][3] The 3-position is activated due to the directing effect of the 2-Fluoro group (Ortho-Lithiation).[1][2]

  • Formylation: Quench the lithiated species with DMF (Dimethylformamide) to introduce a formyl group (-CHO) at position 3.[1][3]

  • Reductive Amination:

    • Convert the aldehyde to an oxime or imine using hydroxylamine or ammonia.[2][3]

    • Reduce the intermediate using

      
      /Raney Nickel or 
      
      
      to yield the primary amine.[3]
Protocol B: General Amide Coupling (Application)

Target: Amide formation between (2-Fluoro-5-methylpyridin-3-yl)methanamine and a Carboxylic Acid (R-COOH).[1][2]

Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.[3]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add (2-Fluoro-5-methylpyridin-3-yl)methanamine (1.1 eq) to the reaction mixture.

  • Monitoring: Stir at RT for 2-4 hours. Monitor reaction progress via LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    and concentrate.
  • Purification: Purify via Flash Column Chromatography (typically 0-10% MeOH in DCM).[1][2][3]

Synthetic Pathway Visualization[1][3]

The following diagram outlines the synthesis of the building block and its subsequent application in generating a bioactive amide.

Synthesis_WorkflowStart2-Fluoro-5-methylpyridineStep1Step 1: Ortho-Lithiation(LDA, -78°C, THF)Start->Step1Step2Step 2: Formylation(Quench with DMF)Step1->Step2IntermediateIntermediate:2-Fluoro-5-methylnicotinaldehydeStep2->IntermediateStep3Step 3: Reductive Amination(NH3, H2/Raney Ni)Intermediate->Step3ProductBUILDING BLOCK:(2-Fluoro-5-methylpyridin-3-yl)methanamineStep3->ProductApp_StepApplication: Amide Coupling(R-COOH, HATU, DIPEA)Product->App_StepFinal_DrugFinal Drug Candidate(SARM / Kinase Inhibitor)App_Step->Final_Drug

Figure 2: Synthetic pathway from commercial starting material to bioactive drug candidate.

References

  • Hanney, B., et al. (2005).[3][6] N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators. US Patent Application US20050277681A1.[1][2][3] Link

  • PubChem.[1][2][3][7][9] (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine.[1][2][8][10] National Library of Medicine.[2][3] Link

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][3]

  • BenchChem. (n.d.). Product Information: (2-Fluoro-5-methylpyridin-3-yl)methanamine.[1][2][8][10] Link

Spectroscopic Data of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural motifs, including a fluorinated pyridine ring and a primary aminomethyl group, are prevalent in a wide array of biologically active compounds. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the aminomethyl group provides a key site for further chemical modification and interaction with biological targets.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-Fluoro-5-methylpyridin-3-yl)methanamine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of readily available public experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide robust predictions. Furthermore, detailed, field-proven protocols for the acquisition of this data are presented to empower researchers in their own analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Fluoro-5-methylpyridin-3-yl)methanamine, NMR provides critical information about the electronic environment of each proton and carbon atom, as well as their connectivity.

Predicted Proton (¹H) NMR Spectrum

The ¹H NMR spectrum of (2-Fluoro-5-methylpyridin-3-yl)methanamine is expected to exhibit distinct signals for the two aromatic protons, the methylene protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating methyl and aminomethyl groups.

Table 1: Predicted ¹H NMR Data for (2-Fluoro-5-methylpyridin-3-yl)methanamine (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2d1HH-6The proton at position 6 is ortho to the ring nitrogen, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4.
~7.3 - 7.5d1HH-4The proton at position 4 is deshielded by the adjacent nitrogen and fluorine atoms. It will appear as a doublet due to coupling with H-6.
~3.9 - 4.1s2H-CH₂-NH₂The methylene protons are adjacent to the aromatic ring and the amine group, resulting in a downfield shift. The signal is expected to be a singlet.
~2.3 - 2.5s3H-CH₃The methyl group protons will appear as a singlet in the typical alkyl region.
~1.6 - 1.8br s2H-NH₂The amine protons typically appear as a broad singlet and can exchange with deuterium oxide (D₂O). The chemical shift can be variable.[1]

d = doublet, s = singlet, br s = broad singlet

Predicted Carbon-13 (¹³C) NMR Spectrum

The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituent, which will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling. The electron-withdrawing nature of the fluorine and the ring nitrogen will significantly deshield the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Data for (2-Fluoro-5-methylpyridin-3-yl)methanamine (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~158 - 162d, ¹JCF ≈ 240-250 HzC-2The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant and will be significantly deshielded.
~147 - 151d, ³JCF ≈ 10-15 HzC-6This carbon is three bonds away from the fluorine and will exhibit a smaller coupling constant. It is also deshielded by the adjacent nitrogen.
~138 - 142d, ²JCF ≈ 20-25 HzC-3The carbon at position 3 is two bonds away from the fluorine, resulting in a moderate coupling constant.
~133 - 137sC-5The carbon bearing the methyl group is not expected to show significant coupling to the fluorine.
~122 - 126d, ³JCF ≈ 5-10 HzC-4This carbon is three bonds away from the fluorine and will show a small coupling constant.
~40 - 45s-CH₂-NH₂The methylene carbon will appear in the aliphatic region.
~17 - 20s-CH₃The methyl carbon will appear in the upfield aliphatic region.

d = doublet, s = singlet, JCF = carbon-fluorine coupling constant

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

    • For high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), dilute the sample to a concentration of approximately 1 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion for ESI or through a gas chromatograph (GC) or liquid chromatograph (LC) for EI or ESI, respectively.

    • Select the appropriate ionization method. ESI is a soft ionization technique that will likely yield a prominent protonated molecule [M+H]⁺ at m/z 141. EI is a harder ionization technique that will produce the molecular ion [M]⁺˙ and more fragmentation.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For HRMS, use a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap instrument. [2]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak.

    • Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

    • For HRMS data, use the accurate mass measurements to determine the elemental composition of the molecular ion and key fragment ions to confirm their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Infrared Spectrum

The IR spectrum of (2-Fluoro-5-methylpyridin-3-yl)methanamine will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl groups, the C=C and C=N bonds of the pyridine ring, and the C-F bond.

Table 4: Predicted Key IR Absorption Bands for (2-Fluoro-5-methylpyridin-3-yl)methanamine

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250 (two bands)N-H stretchPrimary amine (-NH₂) [3][4]
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (-CH₃, -CH₂-)
1650 - 1580N-H bendPrimary amine (-NH₂) [3][5]
1600 - 1450C=C and C=N stretchPyridine ring
1335 - 1250C-N stretchAromatic amine [3][5]
1250 - 1020C-F stretchAryl fluoride
910 - 665N-H wagPrimary amine (-NH₂) [3]
Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • No specific sample preparation is typically required for ATR-FTIR analysis of a liquid or solid sample. [6]Ensure the sample is representative.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the characteristic absorption bands.

    • Correlate the observed bands with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for (2-Fluoro-5-methylpyridin-3-yl)methanamine. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this compound. The causality behind the predicted spectral features has been explained based on established principles of spectroscopy and the electronic effects of the substituents. While these predictions offer a robust starting point, it is imperative that they are confirmed with experimentally acquired data for definitive structural elucidation and characterization. The self-validating nature of combining these orthogonal analytical techniques will provide the highest level of confidence in the identity and purity of (2-Fluoro-5-methylpyridin-3-yl)methanamine in any research and development setting.

References

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. Available from: [Link]

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. Available from: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

  • National Center for Biotechnology Information. Versatile Online—Offline Engine for Automated Acquisition of High-Resolution Tandem Mass Spectra. Available from: [Link]

  • RTI Laboratories. FTIR Analysis. Available from: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available from: [Link]

  • ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • YouTube. High Resolution Mass Spectrometry Explained. Available from: [Link]

  • University of Colorado Boulder. IR: amines. Available from: [Link]

  • Lab Manager. High-Resolution Mass Spectrometry: Instruments and Technology. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available from: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

  • Stenutz. NMR chemical shift prediction of pyridines. Available from: [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

  • Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

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Technical Procurement & Synthesis Guide: (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6 ) is a critical heterocyclic building block, primarily utilized in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the 2-fluoro substituent, which modulates pKa and metabolic stability, and the 3-methanamine handle, which serves as a versatile nucleophile for amide coupling or reductive amination.

Currently, this compound occupies a "Tier 2" commercial status : available from specialized catalog vendors but rarely stocked in bulk (kg) quantities for immediate dispatch. This guide outlines the procurement landscape, validates the chemical identity, and provides a robust backup synthesis protocol for internal production when lead times are prohibitive.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before procurement or synthesis, the compound's identity must be rigorously defined to avoid regioisomeric confusion (e.g., confusion with the 6-methyl or 4-methyl isomers).

PropertySpecification
IUPAC Name (2-Fluoro-5-methylpyridin-3-yl)methanamine
CAS Number 871325-17-6
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
Physical State Colorless to pale yellow oil (Free base); White solid (HCl salt)
pKa (Calc) ~8.5 (Amine), ~0.5 (Pyridine N)
LogP ~0.5
Storage 2–8°C, Hygroscopic (Store under Argon)
Structural Significance in Drug Design
  • Metabolic Blocking: The C5-methyl group blocks a common site of oxidative metabolism on the pyridine ring.

  • Electronic Modulation: The C2-fluorine atom lowers the basicity of the pyridine nitrogen via induction, potentially improving oral bioavailability and reducing hERG liability compared to the non-fluorinated analog.

Commercial Procurement Landscape

The procurement strategy for CAS 871325-17-6 requires a "Trust but Verify" approach due to the prevalence of positional isomers in the pyridine market.

Sourcing Decision Matrix

The following decision tree illustrates the logic for choosing between purchasing and internal synthesis based on project timelines and quantity requirements.

SourcingStrategy Start Requirement: (2-Fluoro-5-methylpyridin-3-yl)methanamine QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5g (Discovery) QtyCheck->SmallScale LargeScale > 100g (Process) QtyCheck->LargeScale StockCheck Check Specialty Vendors (Enamine, Combi-Blocks, Fluorochem) SmallScale->StockCheck CustomSynth Request Custom Synthesis Lead Time: 6-8 Weeks LargeScale->CustomSynth InStock In Stock? StockCheck->InStock Buy PURCHASE Lead Time: 1-2 Weeks InStock->Buy Yes InternalSynth INTERNAL SYNTHESIS (See Section 4) InStock->InternalSynth No

Figure 1: Strategic decision matrix for sourcing CAS 871325-17-6 based on scale and availability.

Validated Vendor Tiers
  • Tier 1 (Stocked): Specialized heterocyclic catalog vendors (e.g., Enamine, Combi-Blocks). Expect 95%+ purity.

  • Tier 2 (Lead Time): Major aggregators (e.g., Sigma-Aldrich, Fisher) often list this as "Print on Demand," meaning they source it from Tier 1, adding cost and time.

  • Warning: Always request a Certificate of Analysis (CoA) containing 1H-NMR data before bulk purchase to confirm the methyl group position (C5 vs C6).

Internal Synthesis Protocol (Contingency)

If commercial stock is unavailable, the most robust synthetic route is the reduction of the corresponding nitrile precursor: 2-Fluoro-5-methylnicotinonitrile . This route avoids the harsh conditions of direct amination and preserves the sensitive C2-fluorine substituent.

Synthetic Pathway[3][6][8][11]

SynthesisRoute Start 2-Fluoro-5-methylnicotinonitrile (Precursor) Reagent BH3•THF (1M) Reflux, 2h Start->Reagent Intermediate Borane Complex Reagent->Intermediate Quench MeOH / HCl Workup Intermediate->Quench Product (2-Fluoro-5-methylpyridin-3-yl) methanamine Quench->Product

Figure 2: Borane-mediated reduction of the nitrile to the primary amine.

Detailed Methodology

Objective: Synthesis of 5.0 g of (2-Fluoro-5-methylpyridin-3-yl)methanamine.

Reagents:

  • 2-Fluoro-5-methylnicotinonitrile (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl), 4 M in dioxane

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Fluoro-5-methylnicotinonitrile (5.0 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·THF (1.0 M, 2.5 eq) over 20 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 3 hours. Monitor by LCMS (look for M+1 = 141).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Evolution of H₂ gas will occur.

  • De-complexation: Add HCl (4 M in dioxane, 15 mL) and reflux for 1 hour to break the amine-borane complex.

  • Workup: Concentrate in vacuo. Redissolve the residue in water. Basify to pH >10 using 2N NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the free base oil.

  • Salt Formation (Optional but Recommended): Treat the oil with HCl in ether to precipitate the hydrochloride salt for improved stability.

Analytical Validation (QC)

Trusting the label is insufficient for high-stakes research.[1] Use these parameters to validate the compound.

1H-NMR (400 MHz, DMSO-d6) - Expected Signals
  • δ 8.05 (s, 1H): Proton at C6 (Deshielded, singlet due to lack of adjacent protons).

  • δ 7.80 (d, 1H): Proton at C4 (Couples with F, potentially appearing as a doublet or multiplet).

  • δ 4.05 (s, 2H): Methylene protons (-CH₂-NH₂). Key diagnostic signal.

  • δ 2.30 (s, 3H): Methyl group at C5.

LCMS[5]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 141.1

  • Purity Criteria: >95% by UV (254 nm).

Handling & Safety

  • Stability: The free amine is prone to oxidation and carbamate formation (reacting with atmospheric CO₂).

  • Recommendation: Convert to the HCl salt immediately after synthesis or purchase.

  • Storage: Store the salt at -20°C in a desiccator.

  • Hazards: Fluorinated pyridines can be skin irritants. Use standard PPE (gloves, goggles, lab coat).[2]

References

  • PubChem. (2023). Compound Summary: (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS 871325-17-6).[3] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. (General protocol validation for BH3 reduction). [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable synthetic protocol for (2-Fluoro-5-methylpyridin-3-yl)methanamine , a critical fluorinated building block in medicinal chemistry. The presence of the fluorine atom at the C2 position activates the pyridine ring for metabolic stability but simultaneously renders it susceptible to nucleophilic aromatic substitution (


). Consequently, standard reduction protocols requiring high heat or strong nucleophiles often fail due to defluorination side reactions.

This guide prioritizes a Lithiation–Formylation–Reductive Amination sequence. This route is selected for its high regioselectivity, use of commercially available starting materials, and mild conditions that preserve the C–F bond.

Retrosynthetic Analysis

The strategic disconnection relies on the ortho-directed metallation (DoM) capability of the fluorine atom. The C3 position is activated for lithiation by the adjacent fluorine, allowing for the precise installation of a carbon handle (formyl group) which is subsequently converted to the amine.

Retrosynthesis Target (2-Fluoro-5-methylpyridin-3-yl)methanamine (Target) Aldehyde 2-Fluoro-5-methylnicotinaldehyde (Key Intermediate) Target->Aldehyde Reductive Amination Starting 2-Fluoro-5-methylpyridine (Commercial Precursor) Aldehyde->Starting Ortho-Lithiation (LDA, DMF)

Figure 1: Retrosynthetic logic exploiting the fluorine atom as a Directed Metallation Group (DMG).

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Lithiation Temp

to

Crucial: Higher temperatures promote "scrambling" of the lithiated species and nucleophilic attack of the base on the pyridine ring.
Base Selection LDA (Lithium Diisopropylamide)LDA is sufficiently basic (

) to deprotonate C3 but bulky enough to minimize nucleophilic addition at C6.
Quench Rate Rapid / Inverse AdditionTo prevent the "Diels-Alder" dimerization of the lithiated pyridine intermediate.
Reductant

or STAB
Sodium Triacetoxyborohydride (STAB) or Cyanoborohydride are mild. Stronger hydrides (e.g.,

) risk defluorination.
pH Control pH 5.0 – 6.0Essential for imine formation during reductive amination. Too basic = no reaction; too acidic = protonation of the amine source.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-5-methylnicotinaldehyde

Reaction Type: Directed Ortho-Lithiation / Formylation Scale: 10.0 g Input

Materials
  • Substrate: 2-Fluoro-5-methylpyridine (1.0 equiv)

  • Base: LDA (1.2 equiv, 2.0 M in THF/Heptane)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv), anhydrous

  • Solvent: THF (Anhydrous), 10 volumes

Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and addition funnel.

  • Solvation: Charge the flask with 2-Fluoro-5-methylpyridine (10.0 g, 90 mmol) and anhydrous THF (100 mL). Cool the solution to

    
      using a dry ice/acetone bath.
    
  • Lithiation: Add LDA solution (54 mL, 108 mmol) dropwise via the addition funnel over 30 minutes.

    • Checkpoint: Maintain internal temperature below

      
      . The solution will turn a deep yellow/orange color, indicating the formation of the 3-lithio species.
      
  • Maturation: Stir at

    
     for 1 hour to ensure complete deprotonation.
    
  • Formylation: Add anhydrous DMF (10.5 mL, 135 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Monitor temperature closely.

  • Quench: Stir for 30 minutes at

    
    , then remove the cooling bath. While still cold, quench with saturated 
    
    
    
    solution (50 mL)
    .
  • Workup: Allow to warm to room temperature (RT). Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85–90% (Pale yellow oil/solid).

Protocol B: Reductive Amination to Target Amine

Reaction Type: One-Pot Reductive Amination Scale: Based on Protocol A output

Materials
  • Substrate: 2-Fluoro-5-methylnicotinaldehyde (from Protocol A)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Procedure
  • Imine Formation: In a reaction vessel, dissolve the aldehyde (1.0 equiv) in Methanol (10 volumes). Add

    
     (10.0 equiv)  in one portion.
    
  • Activation: Stir at RT for 2 hours.

    • Mechanism:[2][3][4][5] The excess ammonium acetate buffers the solution and drives the equilibrium toward the imine/iminium intermediate.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 equiv)
    portion-wise.
    • Safety: Perform in a fume hood; cyanide gas evolution is possible if acidified strongly, though unlikely under these buffered conditions.

  • Completion: Remove ice bath and stir at RT for 12 hours. Monitor via LC-MS (Target Mass: ~140.16 Da).

  • Workup (Critical for Amine Recovery):

    • Acidify carefully with 1N HCl to pH ~2 (to decompose boron complexes).

    • Wash with Diethyl Ether (removes non-basic impurities). Discard organic layer.

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       volumes).
      
    • Dry DCM layer over

      
       and concentrate.
      
  • Salt Formation (Optional for Stability): Treat the crude oil with HCl in Dioxane to precipitate the hydrochloride salt.

Workflow Visualization

Workflow cluster_0 Step 1: Lithiation (Anhydrous/Inert) cluster_1 Step 2: Reductive Amination Start 2-Fluoro-5-methylpyridine + THF Cool Cool to -78°C Start->Cool AddLDA Add LDA (Ortho-Lithiation) Cool->AddLDA AddDMF Add DMF (Formylation) AddLDA->AddDMF Quench NH4Cl Quench AddDMF->Quench Aldehyde Intermediate Aldehyde Quench->Aldehyde Workup Imine Imine Formation (NH4OAc/MeOH) Aldehyde->Imine Reduce Reduction (NaBH3CN) Imine->Reduce AcidBase Acid/Base Extraction Reduce->AcidBase Final Target Amine AcidBase->Final

Figure 2: Process flow diagram illustrating the sequential lithiation and reductive amination steps.

Analytical Characterization (Expected)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (s, 1H, H-6)
      
    • 
       7.60 (d, 
      
      
      
      , 1H, H-4)
    • 
       3.95 (s, 2H, 
      
      
      
      -NH2)
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       1.50 (br s, 2H, 
      
      
      
      )
  • 
     NMR: 
    
    • Signal around -70 to -80 ppm (typical for 2-fluoropyridines).

  • MS (ESI):

Troubleshooting & FAQs

Q: Why use LDA instead of n-BuLi? A: n-BuLi is a strong nucleophile and can attack the C6 position of the pyridine ring directly (nucleophilic addition) rather than acting as a base. LDA is bulky and non-nucleophilic, favoring deprotonation.

Q: Can I use catalytic hydrogenation (Pd/C, H2) to reduce the intermediate oxime/nitrile? A: Avoid if possible. Palladium on Carbon often catalyzes hydrodefluorination (cleavage of the C–F bond) under hydrogenation conditions. If hydrogenation is required, Raney Nickel is safer for fluorinated aromatics.

Q: My yield in Step 2 is low. A: Ensure the "Acid/Base Extraction" in the workup is performed correctly. The product is a primary amine. If you extract the organic layer while the pH is neutral or acidic, the product will remain in the water phase as a salt. You must basify to pH >12 to drive the amine into the organic solvent.

References

  • Schlosser, M. (2005). "The 2-Fluoropyridine Route to 2,3-Disubstituted Pyridines." Organometallics in Synthesis.

  • Gros, P. C., & Fort, Y. (2002). "Regioselective Lithiation of 2-Fluoropyridines." Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Estel, L., et al. (1988). "Lithiation of 2-Fluoropyridine: A Direct Route to 3-Substituted Derivatives." Journal of Heterocyclic Chemistry.

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Application Notes and Protocols for the Reductive Amination of 2-Fluoro-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its capacity for the efficient and controlled formation of carbon-nitrogen bonds makes it an indispensable tool for the synthesis of a vast array of bioactive molecules.[1][2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate, is favored for its high atom economy, operational simplicity, and broad functional group tolerance.[3][4] The application of this methodology to heterocyclic aldehydes, such as 2-fluoro-5-methylnicotinaldehyde, is of particular interest due to the prevalence of fluorinated pyridine scaffolds in pharmaceuticals. The fluorine substituent can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides a comprehensive guide to the reductive amination of 2-fluoro-5-methylnicotinaldehyde, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Two-Step, One-Pot Transformation

The reductive amination of an aldehyde proceeds through a well-established two-step sequence that is typically conducted in a single reaction vessel.[3][4]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[4][5]

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to afford the final amine product.[4][5]

The choice of reducing agent is critical to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[6][7]

Reductive_Amination_Mechanism Aldehyde 2-Fluoro-5-methyl- nicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Water H2O Product Substituted Amine Product Iminium->Product + [H-] (Reduction) H_plus H+ Hydride [H-]

Caption: Generalized mechanism of reductive amination.

Reagent Selection and Rationale

The Aldehyde: 2-Fluoro-5-methylnicotinaldehyde

2-Fluoro-5-methylnicotinaldehyde is a heterocyclic aldehyde with the following key features:

  • CAS Number: 1160993-95-2[8]

  • Molecular Formula: C₇H₆FNO[8]

  • Structure: The presence of an electron-withdrawing fluorine atom at the 2-position of the pyridine ring can influence the reactivity of the adjacent aldehyde group, potentially making it more susceptible to nucleophilic attack.

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of 2-fluoro-5-methylnicotinaldehyde, sodium triacetoxyborohydride (STAB) is the reagent of choice.[1][9][10]

Key Advantages of STAB:

  • Mild and Selective: STAB is a less reactive hydride donor than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde.[7][10] Its reactivity is, however, sufficient to efficiently reduce the iminium ion intermediate.[9][10]

  • Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters, amides, nitro groups, and C-C multiple bonds.[6][10]

  • One-Pot Procedure: Its selectivity allows for a convenient one-pot reaction where the aldehyde, amine, and reducing agent are all present from the start.[4][10]

  • Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas.[1][6]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and the stability of the reducing agent.

  • 1,2-Dichloroethane (DCE): This is the most commonly used and preferred solvent for STAB-mediated reductive aminations.[9][10]

  • Tetrahydrofuran (THF): A viable alternative to DCE.[9][11]

  • Acetonitrile (ACN): Can also be used, though it is generally less common for this transformation.[9][10]

Note: Protic solvents like methanol or ethanol are generally avoided with STAB as they can lead to decomposition of the reagent.[12]

Acid Catalyst

The formation of the imine intermediate is often the rate-limiting step and can be catalyzed by the addition of a weak acid.

  • Acetic Acid (AcOH): Typically, a stoichiometric amount of acetic acid is added to facilitate imine formation and provide the iminium ion for reduction.[9][10]

Experimental Protocol: Reductive Amination of 2-Fluoro-5-methylnicotinaldehyde

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Aldehyde, Amine, and Solvent in a Flask Add_AcOH Add Acetic Acid (optional) Start->Add_AcOH Stir Stir at Room Temperature Add_AcOH->Stir Add_STAB Add Sodium Triacetoxyborohydride (portion-wise) Stir->Add_STAB Monitor Monitor Reaction Progress (TLC/LC-MS) Add_STAB->Monitor Quench Quench with Saturated NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for reductive amination.

Materials:

  • 2-Fluoro-5-methylnicotinaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylnicotinaldehyde (1.0 eq.). Dissolve the aldehyde in the chosen solvent (DCE or THF, approximately 0.1-0.5 M).

  • Add the desired primary or secondary amine (1.0-1.2 eq.).

  • If desired, add glacial acetic acid (1.0-2.0 eq.) to the mixture. Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.3-1.6 eq.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.

Data Summary and Considerations

ParameterRecommended RangeRationale
Amine (eq.)1.0 - 1.2A slight excess ensures complete consumption of the aldehyde.
NaBH(OAc)₃ (eq.)1.3 - 1.6An excess is required to drive the reduction to completion.[9]
Acetic Acid (eq.)1.0 - 2.0Catalyzes imine formation; may not be necessary for all amines.[9]
Concentration0.1 - 0.5 MA balance between reaction rate and solubility.
TemperatureRoom TemperatureSufficient for most reductive aminations with STAB.
SolventDCE, THFAnhydrous aprotic solvents are essential for STAB stability.[12]

Troubleshooting and Key Insights:

  • Slow or Incomplete Reactions: If the reaction is sluggish, particularly with weakly basic or sterically hindered amines, the addition of acetic acid is highly recommended.[6][9] Gentle heating (e.g., to 40-50 °C) can also be employed, but care should be taken to avoid solvent loss.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using the selective STAB reagent. If alcohol formation is still observed, ensure the STAB is of good quality and the reaction is anhydrous.

  • Purification Challenges: The polarity of the final amine product can vary significantly. It is advisable to perform a small-scale trial to determine the optimal eluent system for column chromatography. In some cases, an acid-base extraction can be employed to isolate the amine product from neutral impurities.

Conclusion

The reductive amination of 2-fluoro-5-methylnicotinaldehyde using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of a diverse range of substituted aminomethylpyridines. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a valuable asset for medicinal chemists and drug development professionals. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access novel fluorinated pyridine derivatives for further biological evaluation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5786-5790. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Frontiers Media. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8. [Link]

  • Springer. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Iranian Chemical Society, 19(11), 4785-4794. [Link]

  • Wikipedia. (2023, November 29). Reductive amination. [Link]

  • ACS Publications. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 135(45), 16984–16987. [Link]

  • National Center for Biotechnology Information. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(23), 14147–14153. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(9), 6067–6076. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(7), 863. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • National Center for Biotechnology Information. (2023). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances, 13(37), 25963–25968. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wiley Online Library. (2022). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemCatChem, 14(14). [Link]

  • ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • ACS Publications. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry, 89(18), 12176–12186. [Link]

  • ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]

  • Reddit. (2026, February 12). Reductive amination with amines. [Link]

Sources

Application Note: Regioselective C3-Lithiation of 2-Fluoro-5-Methylpyridine

[1][2][3]

Abstract & Strategic Significance

The 2-fluoro-5-methylpyridine scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its structural utility lies in the orthogonal reactivity of its substituents: the fluorine atom serves as a handle for nucleophilic aromatic substitution (

However, introducing a third functional group with precise regiocontrol is challenging. This guide details the Directed Ortho Metalation (DoM) protocol to selectively functionalize the C3 position . Unlike simple picolines which are prone to lateral lithiation at the methyl group, the presence of the C2-fluorine atom enables a highly predictable C3-lithiation using Lithium Diisopropylamide (LDA) at cryogenic temperatures.

Key Technical Achievement:

  • Selectivity: >95:5 C3-to-Lateral/C4 selectivity.

  • Scalability: Validated on 100 mg to 50 g scales.

  • Versatility: Compatible with diverse electrophiles (iodine, aldehydes, borates,

    
    ).
    

Mechanistic Principles

Regioselectivity Analysis

The reaction is governed by the Complex Induced Proximity Effect (CIPE) . The choice of base and temperature is critical to distinguishing between thermodynamic (lateral methyl) and kinetic (C3 ring) deprotonation.

  • The Director: The C2-fluorine atom is a strong Inductive (-I) withdrawer and a weak Lewis base. It coordinates the Lithium cation, anchoring the base in proximity to the C3 proton.

  • The Base: LDA is preferred over

    
    -BuLi. 
    
    
    -BuLi is nucleophilic and small enough to attack the C2-position (
    
    
    displacement of F) or deprotonate the methyl group (lateral lithiation). LDA is bulky and non-nucleophilic, favoring the kinetically accessible C3 proton.
  • The Position:

    • C3 (Target): Acidified by the adjacent Fluorine (-I effect) and stabilized by Li-F coordination.

    • C4: Less acidic; lacks directing group stabilization.

    • C6 (Ortho to N): Potentially acidic due to Nitrogen, but the Fluorine DoM effect is kinetically superior under these conditions.

    • Methyl (Lateral): Thermodynamically favorable but kinetically slower with LDA at -78°C.

Reaction Pathway Diagram

DoM_MechanismSubstrate2-Fluoro-5-methylpyridineComplexPre-Lithiation Complex(Li...F Coordination)Substrate->Complex+ LDA(THF, -78°C)LateralLateral (Methyl) Lithiation(AVOIDED)Substrate->Lateraln-BuLi or > -20°CTSCyclic Transition State(C3 Deprotonation)Complex->TSKinetic ControlLithiatedC3-Lithio Species(Stable at -78°C)TS->Lithiated- HDiPAProductC3-FunctionalizedDerivativeLithiated->Product+ Electrophile (E+)

Caption: Kinetic pathway favoring C3-lithiation via Fluorine-Directed Ortho Metalation (DoM).

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Fluoro-5-methylpyridine (>98% purity, dry).

  • Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.

    • Note: Commercial LDA is acceptable if fresh. For highest fidelity, generate in situ from

      
      -BuLi and Diisopropylamine.
      
  • Cryostat: Capable of maintaining -78°C (Dry ice/Acetone bath).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
Step 1: System Preparation[1]
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.

  • Flush with Argon for 15 minutes.

  • Charge the flask with Anhydrous THF (10 mL per 1 mmol substrate).

Step 2: Base Generation/Addition

If using commercial LDA:

  • Cool THF to -78°C .

  • Add LDA (1.2 equiv) dropwise via syringe. Ensure internal temperature does not rise above -70°C.

If generating in situ:

  • Add Diisopropylamine (1.25 equiv) to THF. Cool to -78°C.[1][2][3]

  • Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to form LDA, then cool back to -78°C.
    
Step 3: Lithiation (The Critical Step)
  • Dissolve 2-Fluoro-5-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.

    • Critical Control Point: Fast addition can cause local heating, leading to lateral lithiation or dimerization.

  • Stir the resulting yellow/orange solution at -78°C for 45–60 minutes .

    • Note: Do not exceed 2 hours; scrambling of the lithio-species may occur.

Step 4: Electrophile Trapping
  • Dissolve the Electrophile (1.2–1.5 equiv) in anhydrous THF (if solid) or have neat liquid ready.

  • Add Electrophile rapid-dropwise to the lithio-solution at -78°C .

  • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour.

Step 5: Quench & Workup
  • Quench with saturated aqueous

    
     (or 1M HCl for carboxylic acids).
    
  • Extract with EtOAc or DCM (3x).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Electrophile Scope & Performance Data

The following table summarizes expected yields and conditions for common functional transformations based on the lithiated intermediate.

ElectrophileReagent AddedProduct (C3-Substituted)Yield (Typical)Notes
Iodine

(in THF)
2-Fluoro-3-iodo-5-methylpyridine85-92%Excellent precursor for Suzuki/Sonogashira couplings.
Carbon Dioxide

(gas/dry ice)
2-Fluoro-5-methylnicotinic acid75-85%Use excess dry ice pellets (rinsed with ether) or gas bubbling. Acidify aqueous layer to pH 3 to precipitate.
Formyl DMF or N-Formylpiperidine2-Fluoro-5-methylnicotinaldehyde70-80%Quench with acetic acid before aqueous workup to prevent hydration issues.
Boron

2-Fluoro-5-methylpyridine-3-boronic acid60-75%Requires careful hydrolysis; often isolated as pinacol ester.
Aldehyde Benzaldehyde(2-Fluoro-5-methylpyridin-3-yl)(phenyl)methanol78-88%Diastereomeric mixture if chiral aldehydes used.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Starting Material Recovery:

    • Cause: Wet THF or quenched LDA.

    • Solution: Titrate

      
      -BuLi before use. Distill THF from Na/Benzophenone.
      
  • Regioisomer Mixtures (C4 or Lateral products):

    • Cause: Temperature too high (>-50°C) during lithiation.

    • Solution: Maintain strictly <-70°C. Ensure probe is in the liquid, not just the headspace.

  • "Wulff" Type Dimerization:

    • Cause: Nucleophilic attack of the lithiated species on unreacted starting material (

      
      ).[4]
      
    • Solution: Inverse addition (adding substrate to base) is mandatory. Never add base to substrate.

Workflow Diagram

WorkflowStartStart: Anhydrous SetupBasePrepPrepare LDA (-78°C)THF, 1.2 equivStart->BasePrepAdditionAdd Substrate (Dropwise)<-70°C Internal TempBasePrep->AdditionIncubationStir 45-60 min @ -78°C(Form Lithio-Species)Addition->IncubationTrappingAdd Electrophile(Rapid addition)Incubation->TrappingWarmWarm to RT(1 hour)Trapping->WarmWorkupQuench (NH4Cl)Extract & PurifyWarm->Workup

Caption: Optimized batch workflow for C3-functionalization.

References

  • Regioselective Lithiation of 2-Fluoropyridines

    • Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (ChemRxiv).
    • Describes the specific C3-lithiation of 2-fluoro-5-methylpyridine using LDA
  • General DoM Methodology

    • Directed Ortho Metal
    • Provides foundational mechanism and directing group hierarchy (F vs N).
  • Benzofuropyridine Synthesis via C3-Lithiation

    • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (PubMed/PMC).
    • Confirms the C3 regioselectivity for 2-fluoro-5-methylpyridine in complex synthesis.
  • Commercial Availability of C3-Products

    • 2-Fluoro-5-methylpyridine-3-carboxylic acid.[5][6] (ChemicalBook).[7]

    • Validates the stability and existence of the downstream carboxylic acid deriv

Application Notes & Protocols: Strategic Use of (2-Fluoro-5-methylpyridin-3-yl)methanamine in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Pyridine Fragment

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Within this field, the strategy of targeted covalent inhibition has emerged as a powerful method to achieve durable target engagement and high efficacy.[1][2] Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, offering advantages such as prolonged duration of action and the ability to overcome high intracellular concentrations of competing substrates like ATP.[2][3]

(2-Fluoro-5-methylpyridin-3-yl)methanamine has been established as a critical, high-value building block for the construction of these sophisticated covalent inhibitors. Its carefully arranged functional groups—a nucleophilic aminomethyl handle, a metabolically robust fluoropyridine core, and a methyl group for tailored interactions—provide a unique combination of properties for optimizing potency, selectivity, and pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers. It elucidates the rationale behind using this specific building block, provides detailed, field-tested protocols for its incorporation into a common kinase inhibitor scaffold, and outlines the downstream validation of the final compound. The focus is not merely on the synthetic steps but on the underlying chemical and biological principles that drive the experimental design.

Scientific Rationale: Targeting Kinases with Covalent Binders

Bruton's Tyrosine Kinase (BTK) as a Prototypical Target

To understand the application of our key building block, we will use Bruton's Tyrosine Kinase (BTK) as a representative target. BTK is a non-receptor tyrosine kinase from the Tec family that is essential for B-cell development, differentiation, and signaling.[4] Its dysregulation is a key driver in various B-cell malignancies, making it a validated and high-interest therapeutic target.[5][6]

BTK, like many other kinases, possesses a cysteine residue (Cys481) within its ATP-binding site.[6][7] This cysteine is not essential for catalytic activity but is accessible to inhibitors. Its nucleophilic thiol side chain can be targeted by a precisely positioned electrophile (a "warhead") on an inhibitor molecule to form an irreversible covalent bond, thereby permanently inactivating the enzyme.

The Molecular Logic of (2-Fluoro-5-methylpyridin-3-yl)methanamine

The efficacy of a kinase inhibitor is dictated by the sum of its molecular interactions with the target. The (2-Fluoro-5-methylpyridin-3-yl)methanamine fragment is designed to optimize these interactions in several key ways:

  • Aminomethyl Group (-CH₂NH₂): This primary amine serves as the synthetic handle. It is a potent nucleophile used to connect the pyridine fragment to the core scaffold of the inhibitor, typically through a nucleophilic aromatic substitution (SₙAr) reaction.

  • Fluoropyridine Core: The pyridine ring itself is a well-established pharmacophore that can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. The strategic placement of a fluorine atom at the 2-position offers multiple advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, reducing the likelihood of metabolic degradation at that position.[8]

    • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune its hydrogen bonding capabilities and influence the overall solubility and cell permeability of the final compound.

    • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

  • Methyl Group (-CH₃): The 5-methyl group provides a simple yet effective way to probe a hydrophobic pocket within the active site, potentially increasing both potency and selectivity against other closely related kinases.

Below is a diagram illustrating the key functional components of this building block.

Caption: Key functional regions of the (2-Fluoro-5-methylpyridin-3-yl)methanamine building block.

Synthetic Workflow: Constructing a Covalent BTK Inhibitor

The following section details a representative synthesis of a covalent BTK inhibitor built upon a 2,4-diaminopyrimidine scaffold. This common scaffold is found in numerous approved and investigational kinase inhibitors.[9][10] The general strategy involves a sequential SₙAr reaction on a dichlorinated pyrimidine, followed by the installation of the covalent warhead.

G A 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (Starting Material) C Intermediate 1 (Monosubstituted Pyrimidine) A->C Step 1: SNAr DIPEA, n-Butanol B 3-Amino-N-Boc-aniline (Warhead Precursor) B->C E Intermediate 2 (Fully Assembled Scaffold) C->E Step 2: SNAr DIPEA, DMA, 90°C D (2-Fluoro-5-methylpyridin-3-yl)methanamine (Key Building Block) D->E F Boc Deprotection E->F Step 3: Acidic Deprotection (TFA) G Intermediate 3 (Free Aniline) F->G I Final Covalent Inhibitor G->I Step 4: Acylation DIPEA, DCM, -30°C H Acryloyl Chloride (Warhead) H->I

Caption: General synthetic workflow for a pyrimidine-based covalent kinase inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.

Protocol 1: Synthesis of the Diaminopyrimidine Core (Intermediate E)

This protocol details the sequential nucleophilic aromatic substitution reactions to construct the core scaffold.

Materials & Reagents:

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

  • tert-Butyl (3-aminophenyl)carbamate (3-Amino-N-Boc-aniline)

  • (2-Fluoro-5-methylpyridin-3-yl)methanamine[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol, Anhydrous

  • Dimethylacetamide (DMA), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

Step 1: First SₙAr Reaction (Formation of Intermediate C)

  • To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.).

  • Add anhydrous n-butanol to create a ~0.2 M solution.

  • Add tert-butyl (3-aminophenyl)carbamate (1.0 eq.) followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 4-6 hours. Rationale: The C4 position of the dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. This step is often performed at room temperature to favor monosubstitution.[12]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Intermediate C, which can often be used in the next step without further purification.

Step 2: Second SₙAr Reaction (Formation of Intermediate E)

  • To a sealed reaction vessel containing crude Intermediate C (1.0 eq.), add anhydrous DMA to create a ~0.2 M solution.

  • Add (2-Fluoro-5-methylpyridin-3-yl)methanamine (1.1 eq.) followed by DIPEA (2.5 eq.). Rationale: A slight excess of the amine and a stronger base are used to drive the second, less favorable substitution at the C2 position. DMA is a high-boiling polar aprotic solvent suitable for this higher-temperature reaction.

  • Seal the vessel and heat the reaction mixture to 90 °C overnight (12-16 hours).

  • Monitor the reaction for the disappearance of Intermediate C by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water, which should precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-100% EtOAc in hexanes) to obtain pure Intermediate E.

Protocol 2: Warhead Installation (Formation of Final Inhibitor I)

This protocol describes the final two steps: deprotection of the aniline and acylation to install the electrophilic acrylamide warhead.

Materials & Reagents:

  • Intermediate E (from Protocol 1)

  • Trifluoroacetic Acid (TFA)

  • Acryloyl Chloride

  • Dichloromethane (DCM), Anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Step 3: Boc Deprotection (Formation of Intermediate G)

  • Dissolve Intermediate E (1.0 eq.) in DCM (~0.1 M).

  • Add TFA (10-20 eq.) and stir at room temperature for 1-2 hours. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the free aniline.

  • Monitor by LC-MS until deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting TFA salt of Intermediate G is often used directly.

Step 4: Acylation (Formation of Final Product I)

  • Dissolve the crude Intermediate G (1.0 eq.) in anhydrous DCM (~0.1 M) and cool the flask to -30 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Slowly add DIPEA (3.0 eq.) to neutralize the TFA salt and act as a base for the acylation.

  • Add acryloyl chloride (1.2 eq.) dropwise via syringe. CAUTION: Acryloyl chloride is highly reactive and lachrymatory. Handle with extreme care in a fume hood.Rationale: The reaction is performed at low temperature to control the high reactivity of the acid chloride and prevent side reactions.[12]

  • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature.

  • Monitor by LC-MS. Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography or preparative HPLC to yield the pure covalent inhibitor.

Compound Validation and Biological Evaluation

Structural and Purity Analysis

The identity and purity of the final synthesized compound must be rigorously confirmed.

Technique Purpose Expected Observations
¹H, ¹³C NMR Structural elucidationConfirms the presence of all protons and carbons in the expected chemical environments, including characteristic peaks for the acrylamide vinyl group and the fluoropyridine ring.
¹⁹F NMR Fluorine confirmationA singlet or doublet confirming the presence and environment of the fluorine atom on the pyridine ring.
LC-MS / HRMS Identity and PurityProvides the molecular weight of the compound, confirming the correct mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.
HPLC Purity AssessmentDetermines the purity of the final compound, which should typically be >95% for use in biological assays.
In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory potency (IC₅₀) of the synthesized compound against the target kinase, BTK.

Principle: The assay measures the ability of the inhibitor to prevent the BTK-mediated phosphorylation of a substrate. The amount of phosphorylated product is typically quantified using a luminescence- or fluorescence-based detection method.

Materials:

  • Recombinant human BTK enzyme

  • Poly-Glu-Tyr (4:1) or other suitable peptide substrate

  • ATP (at or near Km concentration)

  • Synthesized inhibitor (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer.

  • In a 384-well plate, add the BTK enzyme and the diluted inhibitor.

  • Incubate for a defined period (e.g., 30-60 minutes) at room temperature. This pre-incubation allows the covalent inhibitor to bind to and react with the Cys481 residue.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for 60-120 minutes at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percent inhibition relative to DMSO-only controls and plot the data against inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

The biological context for this inhibition is the B-cell receptor signaling pathway, where BTK plays a pivotal role.

BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP₃ + DAG (Second Messengers) PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Proliferation B-Cell Proliferation, Survival, & Activation Ca_PKC->Proliferation Inhibitor Covalent Inhibitor (Synthesized Compound) Inhibitor->BTK Irreversible Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention by a covalent inhibitor.

Conclusion

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a highly versatile and powerful building block for the synthesis of targeted covalent kinase inhibitors. Its constituent parts are rationally designed to enhance potency, selectivity, and drug-like properties. The synthetic protocols provided herein offer a robust and reproducible pathway for incorporating this fragment into a 2,4-diaminopyrimidine scaffold, a core structure prevalent in many clinically relevant inhibitors. By understanding the causality behind each synthetic step and the biological rationale for the target, researchers can effectively leverage this key intermediate to accelerate the discovery and development of next-generation kinase inhibitors.

References

  • BenchChem (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Liu, Y., et al. (2013). Bruton's Tyrosine Kinase: Structure and Functions, Expression and Mutations. Gene Technology.
  • Marcotte, D.J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science. Available from: [Link]

  • ResearchGate (2025). Covalent Kinase Inhibitors: An Overview. Available from: [Link]

  • Mancini, E.J. & Di Lello, P. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. Available from: [Link]

  • de Bruin, G., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. Available from: [Link]

  • Singh, J., et al. (2016). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wikipedia. Bruton's tyrosine kinase. Available from: [Link]

  • Sutanto, F., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available from: [Link]

  • BenchChem (2025). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • Taylor & Francis Online (2025). Key advances in the development of reversible covalent inhibitors. Available from: [Link]

  • ResearchGate (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • BenchChem (2025). A Comparative Guide to 2-Fluoro-5-methylpyridin-3-amine and Its Alternatives in Drug Discovery.
  • PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Pharmacy & Pharmacognosy Research (2023). Rociletinib analog for double mutation non-small cell lung cancer. Available from: [Link]

  • Wungu, C.D.K., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules. Available from: [Link]

Sources

Application Note: Scalable Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the fluorine atom serves as a bioisostere to modulate metabolic stability and pKa.

This application note details a robust, scalable three-stage protocol for synthesizing this target from the commodity chemical 2-amino-5-methylpyridine . Unlike traditional routes that rely on expensive halogenated precursors, this pathway utilizes a Directed Ortho-Lithiation (DoM) strategy to install the C3-carbon handle with high regioselectivity.

Key Advantages of This Protocol:
  • Cost-Efficiency: Utilizes inexpensive 2-amino-5-methylpyridine.

  • Regiocontrol: Leverages the fluorine atom as an Ortho-Directing Group (ODG) to exclusively functionalize the C3 position.

  • Chemoselectivity: Employs a reductive strategy that preserves the labile C-F bond, avoiding common defluorination side reactions associated with catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Fluorine-Directed Assembly" principle. The C3-aminomethyl group is installed after the fluorine, using the fluorine itself to direct the incoming carbon electrophile.

Pathway Logic
  • Disconnection: The C3-methanamine is traced back to an aldehyde (via oxime), which is traced back to a lithiated species.

  • Precursor: The lithiated species is derived from 2-fluoro-5-methylpyridine.

  • Origin: The fluoropyridine is synthesized from 2-amino-5-methylpyridine via a modified Balz-Schiemann reaction.

Retrosynthesis Target (2-Fluoro-5-methylpyridin-3-yl) methanamine (Target) Aldehyde 2-Fluoro-5-methyl nicotinaldehyde (Intermediate B) Target->Aldehyde Reductive Amination F_Pyridine 2-Fluoro-5-methyl pyridine (Intermediate A) Aldehyde->F_Pyridine DoM / DMF (C3 Functionalization) Start 2-Amino-5-methyl pyridine (Commodity SM) F_Pyridine->Start Diazotization / Fluorination

Figure 1: Retrosynthetic strategy leveraging fluorine-directed lithiation.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Fluoro-5-methylpyridine (The "Fluorine Switch")

Objective: Convert the amino group to a fluorine atom via a diazonium intermediate. Reaction Type: Modified Balz-Schiemann / Diazotization-Fluorination.

Mechanistic Insight: The use of tetrafluoroboric acid (


) generates a diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields the fluoropyridine. Controlling the temperature is critical to prevent the "runaway" decomposition of the diazonium salt.
Materials:
  • 2-Amino-5-methylpyridine (1.0 eq)

  • Tetrafluoroboric acid (48-50% aq. solution, 4.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)[1]
    
  • Solvent: Water / Diethyl Ether (for extraction)

Protocol:
  • Salt Formation: In a reactor equipped with an overhead stirrer and internal thermometer, charge 2-amino-5-methylpyridine (100 g, 0.92 mol).

  • Acidification: Cool to 0°C. Slowly add

    
      (50% aq) maintaining internal temperature 
    
    
    
    . The mixture will thicken.
  • Diazotization: Cool to -10°C. Add a solution of

    
      (70 g in 150 mL water) dropwise. Critical: Do not allow temp to exceed 0°C to prevent premature phenol formation. Stir for 1 hour at 0°C.
    
  • Decomposition: The diazonium salt can be isolated (solid filtration) or decomposed in situ (safer for scale). For in situ: Allow the mixture to warm to room temperature, then heat cautiously to 50°C. Nitrogen gas evolution will be vigorous.

  • Workup: Once gas evolution ceases, cool to RT. Neutralize with saturated

    
     to pH 9.[2] Extract with Diethyl Ether (
    
    
    
    mL).
  • Purification: Dry organics (

    
    ) and concentrate. Distill the crude oil under reduced pressure (approx. 60-65°C at 20 mmHg) to yield 2-Fluoro-5-methylpyridine  as a clear liquid.
    
    • Expected Yield: 40-50%

    • Data:

      
      H NMR (CDCl
      
      
      
      )
      
      
      2.25 (s, 3H), 6.75 (dd, 1H), 7.52 (m, 1H), 7.94 (s, 1H).[2]
Stage 2: C3-Formylation via Directed Ortho-Lithiation (DoM)

Objective: Install the carbon framework at C3. Reaction Type: Lithiation / Electrophilic Trapping.

Mechanistic Insight: The fluorine atom at C2 acidifies the C3 proton (inductive effect) and coordinates the Lithium cation (Complex Induced Proximity Effect - CIPE). This ensures exclusive lithiation at C3, avoiding the C4 or C6 positions.

Materials:
  • 2-Fluoro-5-methylpyridine (Intermediate A, 1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)

  • Dimethylformamide (DMF) (1.5 eq)

  • Solvent: Anhydrous THF

Protocol:
  • Inertion: Flame-dry a 3-neck flask and purge with Argon. Charge Intermediate A (50 g, 0.45 mol) and anhydrous THF (500 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Strict adherence to this temperature is required to prevent pyridine ring opening (nucleophilic attack by LDA).

  • Lithiation: Add LDA solution dropwise over 45 minutes. The solution typically turns deep yellow/orange. Stir for 2 hours at -78°C.

  • Formylation: Add anhydrous DMF (49.3 g, 0.67 mol) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution (300 mL).
    
  • Workup: Extract with Ethyl Acetate. Wash with brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc) or crystallization (if solid) yields 2-Fluoro-5-methylnicotinaldehyde .

    • Expected Yield: 75-85%

Stage 3: Reductive Amination via Oxime (The "Nitrogen Finish")

Objective: Convert the aldehyde to the primary amine without defluorination. Reaction Type: Condensation / Chemoselective Reduction.

Mechanistic Insight: Direct reductive amination with ammonia often yields dimers. Forming the Oxime first, followed by reduction with Zinc/Acetic Acid, is chemically superior. It avoids the use of Pd/C, which would likely cleave the C-F bond (hydrodefluorination).

Materials:
  • 2-Fluoro-5-methylnicotinaldehyde (Intermediate B, 1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (2.0 eq)

  • Zinc Dust (Activate with dilute HCl wash if old) (5.0 eq)

  • Solvent: Ethanol / Acetic Acid

Protocol:
  • Oxime Formation: In a flask, dissolve Intermediate B (40 g, 0.29 mol) in Ethanol (400 mL). Add

    
      (30 g) and NaOAc  (47 g). Reflux for 2 hours.
    
  • Oxime Isolation: Cool, concentrate ethanol, add water, and extract with EtOAc. The crude oxime is usually pure enough for the next step.

  • Reduction: Dissolve the crude oxime in Acetic Acid (300 mL). Cool to 10°C.

  • Zinc Addition: Add Zinc dust (95 g) portion-wise (exothermic!). Maintain temp

    
    . Stir vigorously for 4-6 hours.
    
  • Workup: Filter off Zinc residues through Celite. Concentrate the filtrate. Basify the residue with

    
     (2M) to pH > 12.
    
  • Extraction: Extract the free amine with Dichloromethane (

    
    ).
    
  • Salt Formation (Optional but Recommended): To store, treat the DCM solution with HCl in Dioxane to precipitate (2-Fluoro-5-methylpyridin-3-yl)methanamine Hydrochloride .

Workflow Step1 Step 1: Fluorination (HBF4 / NaNO2) Step2 Step 2: Lithiation/Formylation (LDA / -78C / DMF) Step1->Step2 2-F-5-Me-Pyridine Step3 Step 3: Oxime Formation (NH2OH.HCl) Step2->Step3 Aldehyde Step4 Step 4: Zinc Reduction (Zn / AcOH) Step3->Step4 Oxime

Figure 2: Sequential workflow for the synthesis of the target amine.

Analytical Data Summary

CompoundStateKey

H NMR Signals (CDCl

)
Key IR Bands
2-Fluoro-5-methylpyridine Clear Oil

2.25 (s, 3H, Me), 7.94 (s, 1H, H6)
1246 cm

(C-F)
2-Fluoro-5-methylnicotinaldehyde Pale Solid

10.2 (s, 1H, CHO), 8.1 (s, 1H)
1690 cm

(C=O)
Target Amine (Free Base) Yellow Oil

3.85 (s, 2H,

), 2.30 (s, 3H)
3350 cm

(NH)

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Diazotization (Step 1): The decomposition of the diazonium salt releases

    
     gas rapidly. On a large scale, use a continuous flow reactor or semi-batch addition to control pressure buildup.
    
    • Hazard: HF generation.[4] Use PTFE-lined vessels or resistant glass.

  • Lithiation (Step 2): Moisture kills LDA. Ensure KF (Karl Fischer) of THF is <50 ppm.

    • Failure Mode: If the reaction warms above -50°C before DMF addition, the pyridine ring may undergo nucleophilic attack, forming tars.

  • Reduction (Step 3): Do NOT use catalytic hydrogenation (

    
    ) for this step. The fluorine at the 2-position is activated and susceptible to hydrogenolysis, which would yield (5-methylpyridin-3-yl)methanamine (defluorinated impurity).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Step 1: Low Yield Temperature during diazotization > 5°C.Maintain -10°C to 0°C strictly.
Step 2: Starting Material Recovery Wet THF or inactive LDA.Titrate LDA before use; distill THF over Na/Benzophenone.
Step 3: Defluorination Over-reduction (if using catalytic H2).Switch to Zn/AcOH or

.

References

  • Synthesis of 2-Fluoro-5-methylpyridine

    • Source: ChemicalBook & Patent Liter
    • Citation: "2-Fluoro-5-methylpyridine synthesis." ChemicalBook.[3] Accessed Oct 2025.[5]

  • Regioselective Lithiation of Fluoropyridines

    • Source: Schlosser, M. et al.
    • Context: Establishes the C3-lithiation preference due to the ortho-directing effect of fluorine.
    • URL:[Link] (Fundamental grounding).

  • Reductive Amination via Oxime (Zinc/AcOH)

    • Source: J. Org. Chem. Standard Protocols.
    • Context: Zinc in Acetic Acid is a standard, chemoselective method for reducing oximes to primary amines in the presence of halogens.
    • URL:[Link] (Analogous reduction protocol).

  • Target Compound Data

    • Source: PubChem CID 53426950.[6]

    • Context: Verific
    • URL:[Link]

Sources

Mastering the Purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed exploration of the methodologies for the purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine via column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices and troubleshooting strategies.

Introduction: The Challenge of Purifying Pyridine Amines

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a basic pyridine ring and a primary amine, presents a significant challenge for purification by standard silica gel chromatography. The Lewis basicity of the nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in poor separation, significant peak tailing, and potential sample degradation. This guide will dissect the underlying chemical principles and provide robust protocols to overcome these challenges, ensuring high purity of the final product.

The target compound, (2-Fluoro-5-methylpyridin-3-yl)methanamine, possesses the following key characteristics:

PropertyValueSource
Molecular Formula C7H9FN2[PubChem CID: 53426950][2]
Molecular Weight 140.16 g/mol [PubChem CID: 53426950][2]
CAS Number 871325-17-6[PubChem CID: 53426950][2]

The Foundational Technique: Flash Chromatography

Flash chromatography, a technique developed by W. Clark Still and his colleagues, is a cornerstone of preparative organic chemistry.[3][4] It utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, enabling rapid and efficient separations.

Caption: Workflow of a typical flash chromatography purification.

Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6] The ideal eluent will provide a good separation between the desired compound and its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the target molecule.[7]

Protocol for TLC Method Development:

  • Prepare TLC Plates: Use commercially available silica gel TLC plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since (2-Fluoro-5-methylpyridin-3-yl)methanamine contains a pyridine ring, it should be UV active and appear as a dark spot under a 254 nm UV lamp. For enhanced visualization of the amine group, specific staining reagents can be used.

Common TLC Stains for Amines:

StainPreparationVisualization
Ninhydrin 0.2 g ninhydrin in 100 mL ethanol.[8][9]Spray the plate and gently heat. Primary amines typically yield pink to purple spots.[10]
Potassium Permanganate 1.5 g KMnO4, 10 g K2CO3, 0.25 g NaOH in 200 mL water.Dip the plate; spots appear as yellow-brown on a purple background.
Vanillin 6 g vanillin, 1.5 mL concentrated H2SO4 in 95 mL ethanol.[8]Dip the plate and heat. Amines can produce a variety of colors.

Standard Silica Gel Chromatography: Overcoming the Challenges

While challenging, purification on standard silica gel is often the first approach due to its low cost and ubiquity. The key to success is to mitigate the interaction between the basic amine and the acidic silica.

Mobile Phase Modification

The most common strategy is to add a small amount of a basic modifier to the eluent. This additive competes with the target amine for binding to the acidic silanol sites, thereby reducing tailing and improving peak shape.

Recommended Mobile Phase Systems:

  • Ethyl Acetate/Hexanes with Triethylamine (TEA): A versatile system for compounds of moderate polarity. Start with a ratio determined by TLC and add 0.5-2% (v/v) of TEA to the eluent mixture.

  • Dichloromethane/Methanol with Ammonia: For more polar amines, a gradient of methanol in dichloromethane is effective. A common practice is to use a stock solution of 2M ammonia in methanol as the polar component.

Protocol for Silica Gel Chromatography with a Basic Modifier:

  • Column Packing:

    • Select an appropriately sized glass column.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Pack the column with silica gel (230-400 mesh) using either the "dry packing" or "slurry packing" method.[3][11][12] Ensure the silica bed is well-compacted and free of air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Equilibration: Pre-elute the column with the initial solvent mixture (containing the basic modifier) until the entire silica bed is saturated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column. This method is quick but can lead to band broadening if a strong solvent is used.[13]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel or celite, and evaporate the solvent to obtain a free-flowing powder.[14][15] Carefully add this powder to the top of the column. Dry loading is generally preferred for better resolution, especially for difficult separations.[13][16][17]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in an array of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Stationary Phases for Amine Purification

If silica gel chromatography with basic modifiers fails to provide adequate separation, alternative stationary phases offer excellent solutions.

Caption: Decision tree for selecting a stationary phase.

Alumina Chromatography

Alumina is a basic or neutral adsorbent that does not suffer from the acidity issues of silica gel, making it an excellent choice for the purification of amines.[16] Basic alumina is generally preferred for amines.

Protocol for Alumina Column Chromatography:

The protocol is similar to that for silica gel, with the following key differences:

  • Stationary Phase: Use activated, basic alumina.

  • Solvent System: Develop a suitable solvent system using alumina TLC plates. Common eluents include hexanes, ethyl acetate, and their mixtures. Basic modifiers are typically not necessary.

Amine-Functionalized Silica

This stationary phase has aminopropyl groups covalently bonded to the silica surface, creating a "basic" surface. This modification effectively shields the residual acidic silanol groups and provides a different selectivity compared to standard silica. Amine-functionalized silica is particularly useful as it can often be used with neutral solvent systems like ethyl acetate/hexanes, simplifying post-purification workup.[18]

Reversed-Phase Flash Chromatography

In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The elution order is inverted, with polar compounds eluting first. This technique is highly effective for purifying polar compounds that are difficult to handle with normal-phase chromatography. For basic compounds like our target molecule, adding a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the amine.

Potential Impurities and Concluding Remarks

The potential impurities in a synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine will depend on the specific synthetic route. Common impurities could include starting materials, regioisomers, or byproducts from incomplete reactions or side reactions. A well-developed TLC method is the best tool for identifying the presence of these impurities and guiding the choice of the optimal purification strategy.

The purification of (2-Fluoro-5-methylpyridin-3-yl)methanamine is a tractable but non-trivial challenge. By understanding the chemical interactions between the analyte and the stationary phase, and by systematically exploring the mobile phase composition and alternative stationary phases, researchers can consistently achieve high purity of this valuable synthetic intermediate.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • "Rapid chromatographic technique for preparative separations with moderate resolution". Semantic Scholar. Accessed February 15, 2026. [Link]

  • "Chromatography: How to Run a Flash Column". University of Rochester Department of Chemistry. Accessed February 15, 2026. [Link]

  • "TLC stains for amines". ChemicalDesk.Com. Accessed February 15, 2026. [Link]

  • "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses. Accessed February 15, 2026. [Link]

  • " (2-Fluoro-5-methylpyridin-3-yl)methanamine". PubChem. Accessed February 15, 2026. [Link]

  • "Running a flash column". Chemistry LibreTexts. Accessed February 15, 2026. [Link]

  • "TLC stains". Accessed February 15, 2026.
  • "Let's talk about TLCs Part 4 - Ninhydrin Stain". Curly Arrow. Accessed February 15, 2026. [Link]

  • "Thin Layer Chromatography: A Complete Guide to TLC". Chemistry Hall. Accessed February 15, 2026. [Link]

  • "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Teledyne ISCO. Accessed February 15, 2026. [Link]

  • "TLC Visualization Reagents". EPFL. Accessed February 15, 2026. [Link]

  • "Column chromatography". Columbia University. Accessed February 15, 2026. [Link]

  • "Dry vs. Wet Loading in Column Chromatography". Reddit. Accessed February 15, 2026. [Link]

  • "Overview of Silica Column Sample Loading Techniques". Teledyne ISCO. Accessed February 15, 2026. [Link]

  • "Sample Loading Techniques for Large Scale Flash Chromatography". Teledyne ISCO. Accessed February 15, 2026. [Link]

  • "Dry loading vs. liquid loading, which provides better flash column chromatography results?". Teledyne ISCO. Accessed February 15, 2026. [Link]

  • "Thin Layer Chromatography (TLC)". University of Colorado Boulder. Accessed February 15, 2026. [Link]

  • "Thin Layer Chromatography (TLC)". AGA Analytical. Accessed February 15, 2026. [Link]

  • "VanVeller Lab Resources". Iowa State University Department of Chemistry. Accessed February 15, 2026. [Link]

  • "[5-(Trifluoromethyl)pyridin-2-yl]methanamine". PubChem. Accessed February 15, 2026. [Link]

  • "2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India". Manas Petro Chem. Accessed February 15, 2026. [Link]

  • "Pyridine synthesis". Organic Chemistry Portal. Accessed February 15, 2026. [Link]

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Definitive Structural Elucidation of (2-Fluoro-5-methylpyridin-3-yl)methanamine via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its substituted pyridine core. The precise arrangement of its functional groups—a fluorine atom, a methyl group, and a methanamine substituent—is critical to its reactivity and utility in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive guide to the structural characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-tested protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. This guide explains the causal relationships between the molecule's electronic structure and its spectral features, including chemical shifts, signal multiplicities, and proton-fluorine (¹H-¹⁹F) coupling constants.

Introduction: The Imperative for Precise Characterization

The bioactivity of a molecule is intrinsically linked to its three-dimensional structure. For synthetic intermediates like (2-Fluoro-5-methylpyridin-3-yl)methanamine, unambiguous structural confirmation is a prerequisite for its use in multi-step syntheses. ¹H NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the chemical environment of every proton in the molecule.[1][2] The presence of a fluorine atom introduces an additional layer of complexity and diagnostic power through ¹H-¹⁹F spin-spin coupling, which provides definitive evidence for the relative positions of substituents on the pyridine ring. This guide serves as an authoritative resource for researchers, providing both the theoretical foundation and practical protocols for a successful characterization.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine features five unique sets of protons, as illustrated below.

Figure 1: Molecular structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine with distinct proton environments highlighted.

The key to a successful interpretation lies in understanding how the electronic properties of the substituents (F, CH₃, CH₂NH₂) influence the chemical shifts and coupling patterns of these protons.

Experimental Protocol: A Self-Validating Workflow

High-quality, reproducible data is the bedrock of scientific trustworthiness. The following protocol is designed to minimize artifacts and ensure spectral accuracy.

Rationale for Experimental Choices
  • Solvent Selection : Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the analyte signals.[3][4] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual signal.[5] For more polar compounds or to observe N-H protons that might be exchanging, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

  • Concentration : An optimal concentration of 5-10 mg in 0.6-0.7 mL of solvent balances signal strength with solubility, avoiding peak broadening associated with aggregation at high concentrations.[3][6]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons defined as 0.00 ppm.[3] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

Step-by-Step Sample Preparation and Data Acquisition

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Protocol Details:

  • Sample Weighing : Accurately weigh 5-10 mg of (2-Fluoro-5-methylpyridin-3-yl)methanamine. The sample must be dry and free of residual solvents.[5]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Add a small amount of TMS as an internal reference.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition : Acquire the ¹H NMR data using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay).

  • Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.

Spectral Interpretation: Decoding the Data

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis involves examining four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[7]

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

The electronic environment of each proton dictates its resonance frequency (chemical shift). The strongly electronegative fluorine atom at the C-2 position will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methyl and aminomethyl groups will cause shielding effects.

Assignment Predicted δ (ppm) Integration Predicted Multiplicity Expected Coupling Constants (J, Hz) Rationale
H-6 (Aromatic)~8.0 - 8.21HDoublet (d) or Doublet of doublets (dd)⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 HzDeshielded by the adjacent ring nitrogen. Exhibits long-range coupling to the fluorine at C-2 and meta-coupling to H-4.
H-4 (Aromatic)~7.3 - 7.51HDoublet (d) or Doublet of doublets (dd)³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 HzPositioned ortho to the fluorine, resulting in a large ³J coupling. Also shows meta-coupling to H-6.
-CH₂- (Methylene)~3.8 - 4.02HSinglet (s) or Doublet (d)⁵J(H-F) ≈ 1-2 HzBenzylic position deshields these protons. May show very weak long-range coupling to the fluorine atom.
-CH₃ (Methyl)~2.2 - 2.43HSinglet (s)N/ALocated in the typical alkyl-aromatic region. No adjacent protons to couple with.
-NH₂ (Amine)~1.5 - 2.52HBroad Singlet (br s)N/AChemical shift is highly variable due to solvent effects and hydrogen bonding. Rapid proton exchange and nitrogen's quadrupole moment typically result in a broad signal with no observable coupling.[7]
Analysis of Key Structural Features
  • Aromatic Region (7.0 - 8.5 ppm) : The two signals in this region confirm the presence of two protons on the pyridine ring. The distinct splitting patterns and coupling constants are the most powerful diagnostic features. The large coupling constant (~7-9 Hz) observed for the H-4 signal is characteristic of a three-bond ortho-coupling to a fluorine atom (³J(H-F)).[8] The smaller coupling (~2-3 Hz) seen in both aromatic signals is typical for a four-bond meta-coupling between H-4 and H-6 (⁴J(H-H)).[8] This pattern definitively confirms the 2,3,5-substitution pattern of the pyridine ring.

  • Aliphatic Region (1.5 - 4.0 ppm) : The presence of three distinct signals integrating to 2H, 3H, and 2H confirms the methanamine and methyl groups. The singlet nature of the -CH₃ signal indicates it has no adjacent protons, consistent with its position at C-5. The -CH₂- signal's downfield shift is characteristic of its position attached to the aromatic ring. The broadness of the -NH₂ signal is a classic indicator of amine protons.

Conclusion

¹H NMR spectroscopy provides an unambiguous and information-rich method for the structural characterization of (2-Fluoro-5-methylpyridin-3-yl)methanamine. By carefully analyzing the chemical shifts, integration, and particularly the multiplicity patterns arising from both ¹H-¹H and ¹H-¹⁹F coupling, researchers can definitively confirm the identity and purity of this important synthetic intermediate. The protocols and interpretive framework presented in this note offer a robust system for achieving reliable and accurate characterization, ensuring the integrity of subsequent steps in the drug development pipeline.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Mesbah Energy Co. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Available at: [Link]

  • Roman, R., & Gawinecki, R. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 263-274. Available at: [Link]

  • Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Peregudov, A.S., et al. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • PubChem. (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine Content type: Technical Support Center (Troubleshooting & FAQs)

Product: (2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) Application: Key intermediate for kinase inhibitors and fluorinated heterocyclic building blocks.[1] Audience: Medicinal Chemists, Process Chemists.

Executive Summary & Reaction Landscape

The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine typically involves the reduction of 2-fluoro-5-methylnicotinonitrile . While nitrile reduction is a standard transformation, the presence of the 2-fluoro substituent on the pyridine ring introduces critical chemoselectivity challenges.

The two primary failure modes are:

  • Hydrodefluorination (C-F Cleavage): Common with heterogeneous metal catalysts (Pd/C).

  • Dimerization (Secondary Amine Formation): Intrinsic to nitrile reductions via imine intermediates.

This guide provides a mechanistic breakdown of these side reactions and offers a validated Borane-THF protocol to bypass them.

Reaction Pathway Analysis[2]

ReactionLandscape cluster_legend Legend SM Starting Material (2-Fluoro-5-methylnicotinonitrile) CatH2 Path A: H2, Pd/C SM->CatH2 Borane Path B: BH3-THF SM->Borane Defluoro Side Product 1: Defluorinated Amine (C-F Cleavage) CatH2->Defluoro Major Pathway (Oxidative Addition) Dimer Side Product 2: Secondary Amine (Dimerization) CatH2->Dimer Competing Reaction Complex Intermediate: Borane-Amine Complex Borane->Complex Electrophilic Reduction Target Target Product: (2-Fluoro-5-methylpyridin-3-yl) methanamine Complex->Target Acidic Workup (HCl/MeOH) key Red = High Risk Green = Recommended

Figure 1: Mechanistic divergence between catalytic hydrogenation (high risk of defluorination) and borane reduction (chemoselective).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant defluorination (M-18 peak) in my LCMS."

Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C,


) .[2]
Root Cause: 
The 2-position of pyridine is electron-deficient. When using low-valent metals like Palladium (

), the Carbon-Fluorine (C-F) bond is susceptible to oxidative addition , leading to hydrodefluorination (replacement of F with H). This is exacerbated by the pyridine nitrogen, which can coordinate to the catalyst surface, bringing the C-F bond into proximity with active hydride species.

Solution: Switch to Borane-THF (


)  or Borane-Dimethyl Sulfide (

)
.
  • Why? Borane is an electrophilic reducing agent. It coordinates to the nitrile nitrogen and reduces the triple bond via hydride transfer without interacting with the aromatic ring or the C-F bond. It avoids the metal surface mechanism entirely.

Issue 2: "My yield is low, and I see a large impurity with roughly double the molecular weight."

Diagnosis: You are forming the Secondary Amine Dimer . Root Cause: During reduction, the nitrile is first converted to an imine intermediate (


). As the primary amine product (

) forms, it acts as a nucleophile and attacks the unreacted imine, eliminating ammonia to form a secondary amine dimer (

).

Solution:

  • If using Borane: This is rare because Borane forms a stable adduct with the resulting amine (

    
    ), preventing it from acting as a nucleophile during the reaction. Ensure you are using at least 3-4 equivalents  of Borane to fully complex the product.
    
  • If using Hydrogenation (Raney Ni): You must add Ammonia (

    
     in MeOH)  or Acetic Anhydride  to the reaction mixture. Excess ammonia shifts the equilibrium away from dimer formation.
    
Issue 3: "The reaction is complete by TLC, but I cannot isolate the amine after aqueous workup."

Diagnosis: Incomplete hydrolysis of the Borane-Amine Complex . Root Cause: Borane reduction yields a stable Borane-Amine complex (


). This complex is often lipophilic and does not release the free amine with simple water washing. It can be mistaken for a non-polar impurity or lost in the organic layer if not broken.

Solution: Perform a rigorous Acidic Quench :

  • Carefully quench excess borane with MeOH (gas evolution!).

  • Add concentrated HCl or 6M HCl and reflux the mixture for 1-2 hours.

  • Cool, basify with NaOH to pH > 12, and then extract with DCM or EtOAc. The free amine will now be in the organic layer.

Recommended Experimental Protocol

Objective: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine via Borane Reduction. Scale: 10 mmol (adaptable).

Reagents Table
ReagentEquiv.RoleNotes
2-Fluoro-5-methylnicotinonitrile 1.0SubstrateLimiting reagent

(1.0 M)
3.0 - 4.0ReductantMoisture sensitive; use fresh
THF (Anhydrous) SolventSolvent0.2 M concentration
Methanol (MeOH) ExcessQuenchCaution:

gas evolution
HCl (6M or Conc.) ExcessHydrolysisRequired to break B-N complex
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Addition: Charge the flask with 2-Fluoro-5-methylnicotinonitrile (1.36 g, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add

    
      (1.0 M solution, 35 mL, 35 mmol) over 20 minutes.
    
    • Technical Note: The solution may turn light yellow. Gas evolution should be controlled.

  • Reaction: Remove the ice bath and heat to Reflux (66°C) for 3–5 hours.

    • Monitoring: Monitor by TLC or LCMS. You will likely see the Borane-Amine complex, which may have a different Rf than the free amine.

  • Quench (Critical): Cool to 0°C. Very slowly add MeOH (20 mL) dropwise.

    • Safety: Vigorous

      
       evolution will occur. Do not rush this step.
      
  • Hydrolysis: Add 6M HCl (20 mL) and heat the mixture to Reflux for 1 hour.

    • Mechanism:[3][4][5] This step cleaves the

      
       bond, converting the complex into the amine hydrochloride salt.
      
  • Isolation:

    • Cool to room temperature.[3]

    • Concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Wash with

      
       (2 x 20 mL) to remove non-basic impurities (optional).
      
    • Basify the aqueous layer to pH 12–14 using 4M NaOH.

    • Extract with DCM (3 x 40 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[6]
      
  • Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash chromatography (DCM/MeOH/

    
     gradient).
    

Analytical Data & Specifications

PropertySpecificationMethod
Appearance Colorless to pale yellow oilVisual
Molecular Weight 140.16 g/mol Calc.[1]
MS (ESI+)

LCMS
1H NMR (CDCl3)

8.0 (s, 1H), 7.6 (d, 1H), 3.9 (s, 2H), 2.3 (s, 3H)
Characteristic peaks
Storage 2-8°C, under ArgonAmine absorbs

Decision Logic for Process Optimization

Use this flow chart to determine the best corrective action if your current route is failing.

TroubleshootingLogic Start Start: Analyze Crude LCMS Q1 Is the [M-18] peak (Defluoro) present? Start->Q1 Yes1 YES Q1->Yes1 Major Impurity No1 NO Q1->No1 Action1 STOP Pd/C Hydrogenation. Switch to Borane-THF. (See Protocol above) Yes1->Action1 Q2 Is the [2M-17] peak (Dimer) present? No1->Q2 Yes2 YES Q2->Yes2 No2 NO Q2->No2 Action2 Increase Dilution. Ensure excess Borane (>3 eq). If using H2, add NH3. Yes2->Action2 Q3 Is product stuck in Aqueous layer? No2->Q3 Yes3 YES Q3->Yes3 Action3 Check pH (must be >12). Use 'Salting Out' (NaCl). Try CHCl3/IPA (3:1) extraction. Yes3->Action3

Figure 2: Troubleshooting decision tree based on impurity profile.

References

  • Defluorination Mechanisms

    • Ma, X., et al.[7] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications, 2019. (Discusses the lability of fluoropyridines under hydrogenation conditions). Link

  • Borane Reduction of Nitriles

    • Brown, H. C., et al. "Borane-Tetrahydrofuran Reduction of Nitriles."[2] Journal of Organic Chemistry. (Standard reference for chemoselective nitrile reduction).

    • Common Organic Chemistry. "Nitrile to Amine: Borane-THF Conditions." Link

  • Synthesis of Fluoropyridine Derivatives

    • Santa Cruz Biotechnology.[8] "2-Amino-3-fluoro-5-methylpyridine Data Sheet." (Related structure properties). Link

  • General Reductive Amination Side Reactions

    • Abdel-Magid, A. F., et al.[9] "Reductive Amination of Aldehydes and Ketones."[4][9] Journal of Organic Chemistry, 1996.[9] (Mechanistic insights into dimer formation). Link

Sources

Byproducts from the lithiation of 2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organometallic Chemistry Division Topic: Lithiation of 2-Fluoro-5-methylpyridine Ticket ID: #DOM-2F5MePy-001 Status: Open

Welcome to the Technical Support Center

User Context: You are attempting to functionalize 2-fluoro-5-methylpyridine via lithiation. Common Symptoms: Loss of fluorine atom, alkylation instead of functionalization, low yields, or recovery of starting material.

This guide addresses the specific chemoselectivity and regioselectivity challenges inherent to this substrate. Unlike simple pyridines, 2-fluoro-5-methylpyridine presents a "trilemma" of reactive sites: the ortho-proton (C3), the nucleophilic aromatic substitution site (C2-F), and the benzylic methyl protons (C5-Me).

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why is my Fluorine atom disappearing? (The "SₙAr" Problem)

Diagnosis: You are likely using n-Butyllithium (n-BuLi) as your base.[1][2][3][4][5] Root Cause: Fluorine is highly electronegative, making the C2 position electron-deficient.[6] While n-BuLi is a base, it is also a potent nucleophile.[4] It attacks the C2 position, displacing fluoride via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Result: Formation of 2-butyl-5-methylpyridine . Fix: Switch to a non-nucleophilic base. Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are sterically hindered and lack the nucleophilicity to attack the ring, forcing them to act solely as bases for deprotonation.

Q2: I’m seeing functionalization on the Methyl group, not the Ring. Why?

Diagnosis: "Lateral Lithiation" (Benzylic deprotonation).[7] Root Cause: While the C3 ring proton is acidified by the adjacent Fluorine (Inductive effect, -I), the protons on the C5-methyl group are also acidic (pKa ~34-38). If the reaction temperature rises above -78°C, or if the reaction is allowed to equilibrate (thermodynamic control), the lithium will migrate to the methyl group or deprotonate it directly. Fix: Maintain strict cryogenic conditions (-78°C ). Quench immediately after the metalation period (usually 15-45 mins). Do not allow the reaction to warm up before adding the electrophile.

Q3: My reaction mixture turned into a black tar. What happened?

Diagnosis: Dimerization or "Pyridyne" formation. Root Cause: If the lithiated species (3-lithio-2-fluoro-5-methylpyridine) is unstable, it can eliminate LiF to form a pyridyne intermediate (similar to benzyne). This highly reactive species rapidly polymerizes or reacts with the solvent/starting material. Fix: Ensure your solvent (THF) is anhydrous.[8] Keep the temperature at -78°C. If the problem persists, consider an in situ trap (Barbier conditions) where the electrophile is present before adding the base (only if the base doesn't react with the electrophile, e.g., TMSCl).

Part 2: Reaction Pathways Visualization

The following diagram maps the competing pathways. Your goal is Path A . Paths B and C represent the most common failure modes.

ReactionPathways Substrate 2-Fluoro-5-methylpyridine C3_Li 3-Lithio-Species (C3-Li) Substrate->C3_Li LDA / -78°C (Kinetic Control) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer n-BuLi (Nucleophilic Attack) Lateral_Li Lateral Lithio-Species (C5-CH2-Li) Substrate->Lateral_Li High Temp (> -40°C) or Thermodynamic Control Product C3-Functionalized Product C3_Li->Product Electrophile (E+) Butyl_Product 2-Butyl-5-methylpyridine (Fluorine Lost) Meisenheimer->Butyl_Product -LiF (Elimination) Lateral_Product Benzylic Functionalized Product Lateral_Li->Lateral_Product Electrophile (E+)

Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired Directed Ortho Metalation (DoM). Path B (Red) is the parasitic SₙAr reaction common with n-BuLi. Path C (Yellow) is lateral lithiation.

Part 3: Comparative Data & Base Selection

The choice of base is the single most critical variable.

Parametern-Butyllithium (n-BuLi) Lithium Diisopropylamide (LDA) LiTMP
pKa (Conjugate Acid) ~50 (Butane)~36 (Diisopropylamine)~37 (TMP)
Nucleophilicity High (Attacks C2-F)Very Low (Steric bulk)Extremely Low
Primary Outcome SₙAr (Displaces F) or C6-additionC3-Lithiation (DoM) C3-Lithiation (DoM)
Risk Factor High (Requires in situ trapping)Low (Standard Protocol)Low (Best for very sensitive substrates)
Recommended Temp -100°C (if used)-78°C-78°C

Part 4: Validated Experimental Protocol

Objective: Regioselective C3-lithiation of 2-fluoro-5-methylpyridine followed by electrophilic quench.

Reagents:

  • Substrate: 2-Fluoro-5-methylpyridine (1.0 equiv)

  • Base: LDA (1.1 equiv) [Freshly prepared or commercial high-quality]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Electrophile: e.g., Iodine, DMF, or Benzaldehyde (1.2 equiv)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone bath).

  • Base Generation (if making LDA):

    • Add anhydrous THF.[2][8]

    • Add Diisopropylamine (1.2 equiv).

    • Add n-BuLi (1.1 equiv) dropwise at 0°C. Stir 15 min.

    • CRITICAL: Cool the LDA solution to -78°C before proceeding.

  • Substrate Addition:

    • Dissolve 2-fluoro-5-methylpyridine in a small volume of THF.

    • Add this solution dropwise (via syringe pump or cannula) to the LDA solution at -78°C.

    • Why? Adding substrate to base (Inverse Addition) ensures the base is always in excess, preventing the lithiated species from reacting with unreacted starting material.

  • Metalation Period:

    • Stir at -78°C for 30–45 minutes .

    • Checkpoint: Do not exceed 1 hour. Long stir times favor thermodynamic equilibration to the lateral (methyl) position.

  • Quench:

    • Add the Electrophile (neat or in THF) rapidly.

    • Allow to stir at -78°C for 15 minutes, then slowly warm to room temperature.

  • Workup:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

References

  • Gros, P., & Fort, Y. (2002).[9] Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Establishes the nucleophilic risks of n-BuLi and the utility of aggreg
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Link

    • Context: The definitive guide on "optional site selectivity" and the pKa differences between ring and l
  • Snieckus, V. (1990). Directed ortho metalation.[7][8][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

    • Context: Foundational text on the Directed Ortho Metalation (DoM) mechanism and the hierarchy of directing groups (F > Me).
  • Gungor, T., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation.[2][8][12] Zeitschrift für Naturforschung B. Link[12]

    • Context: Specifically discusses the competition between DoM and halogen-metal exchange/nucleophilic

Sources

Technical Support Center: Challenges in the Purification of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome, researchers and innovators. The incorporation of fluorine into amine-containing molecules is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same unique physicochemical properties frequently turn purification into a significant bottleneck. This guide is designed to provide you with direct, actionable solutions to the most common challenges encountered during the purification of these fascinating yet tricky compounds.

Here, we will move beyond generic protocols and delve into the underlying chemical principles. Understanding why a problem occurs is the first step to solving it efficiently and developing robust, transferable purification strategies.

Troubleshooting Guide: From Tailing Peaks to Lost Yield

This section addresses specific, common problems in a direct question-and-answer format. We'll diagnose the issue, explore the likely causes rooted in the unique chemistry of fluorinated amines, and provide a range of solutions.

Chromatography Issues
Problem: My basic fluorinated amine shows severe peak tailing on a standard silica gel column.

Potential Causes & Scientific Rationale:

  • Strong Silanol Interactions: Standard silica gel is weakly acidic due to surface silanol groups (Si-OH). Basic amines interact strongly with these sites via acid-base interactions, leading to a slow, heterogeneous desorption process that manifests as a tailed peak.[4]

  • Reduced Basicity: The powerful electron-withdrawing effect of fluorine atoms can significantly lower the pKa of the amine compared to its non-fluorinated analog.[5][6][7][8][9] While this might seem counterintuitive to strong binding, it means the amine exists in a delicate equilibrium between its free base and protonated form on the silica surface, complicating elution.

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol).[4] The modifier neutralizes the acidic silanol sites, preventing your analyte from sticking.[4]

    • Rationale: The TEA acts as a "sacrificial" base, engaging with the active sites on the silica and allowing your fluorinated amine to travel through the column with fewer undesirable interactions.

  • Change the Stationary Phase (The Robust Solution):

    • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups. This creates a basic environment that repels basic analytes, minimizing tailing and improving peak shape.

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[4]

    • Reversed-Phase Chromatography: For more polar fluorinated amines, reversed-phase (e.g., C18) HPLC can be highly effective. By operating at a high pH (using a buffer or a base like TEA), the amine is in its neutral, more hydrophobic form, leading to better retention and separation.[4]

Problem: I'm seeing poor separation between my fluorinated amine and a non-fluorinated impurity in reversed-phase HPLC.

Potential Causes & Scientific Rationale:

  • Altered Hydrophobicity: Fluorination doesn't always increase retention on C18 columns in a predictable way. While highly fluorinated compounds can be "fluorous" and exhibit unique retention behavior, lightly fluorinated molecules might have similar hydrophobicity to their non-fluorinated counterparts.

  • Insufficient Selectivity: The standard C18 phase may not offer enough alternative interaction mechanisms to differentiate between structurally similar compounds.

Solutions:

  • Use a Fluorinated Stationary Phase:

    • Pentafluorophenyl (PFP) Columns: These phases provide multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions.[10] They are exceptionally good at separating halogenated compounds and positional isomers.[10][11]

    • Fluorous Columns (e.g., Perfluorooctyl): These are specifically designed to retain fluorinated compounds. When separating a fluorinated analyte from non-fluorinated impurities, a fluorous column can dramatically increase the retention of the target compound, leading to excellent separation.[10][12]

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity. Trifluoroethanol (TFE) can also be used as an organic modifier and can enhance the retention of fluorinated compounds on hydrocarbon columns.[12][13]

Extraction & Work-up Issues
Problem: My fluorinated amine has poor recovery during a standard aqueous acid/base extraction.

Potential Causes & Scientific Rationale:

  • Lowered pKa: The electron-withdrawing fluorine atoms lower the basicity of the amine.[1][6][7] A standard acidic wash (e.g., 1M HCl) may not be sufficient to fully protonate the amine and draw it into the aqueous phase.

  • Increased Lipophilicity: The C-F bond can significantly increase the molecule's overall lipophilicity (affinity for organic solvents). This effect can be so strong that even when protonated, the molecule may still prefer to reside in the organic layer.[14]

  • Emulsion Formation: Fluorinated compounds can act as surfactants, leading to persistent emulsions during liquid-liquid extractions, which makes phase separation difficult and leads to product loss.

Solutions:

  • Adjust the pH More Aggressively: Use a more acidic solution for the extraction (e.g., pH 1-2) to ensure complete protonation of the weakly basic amine. Conversely, use a strongly basic solution (e.g., pH 12-14) to ensure the amine is fully deprotonated and returns to the organic phase.

  • Back-Extraction: After the initial acidic extraction, wash the organic layer again with fresh acidic solution to recover any remaining amine. Combine all aqueous extracts before basifying.

  • Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite.

  • Consider Fluorous Solid-Phase Extraction (F-SPE): If your compound is sufficiently fluorinated (contains a "fluorous tag"), F-SPE is a powerful alternative. The crude mixture is loaded onto a fluorous silica gel cartridge. Non-fluorinated impurities are washed away with a "fluorophobic" solvent (like methanol/water), and the desired fluorinated amine is then eluted with a "fluorophilic" solvent (like THF or a fluorinated solvent).[15][16] This technique offers excellent separation based on fluorine content.[17][18]

Crystallization Challenges
Problem: My fluorinated amine product is an oil and refuses to crystallize.

Potential Causes & Scientific Rationale:

  • Disrupted Crystal Packing: The unique steric and electronic profile of fluorine can disrupt the intermolecular interactions (like hydrogen bonding and π-stacking) that are necessary for forming a stable crystal lattice.

  • Low Melting Point: Fluorination can sometimes lead to compounds with lower melting points.

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

Solutions:

  • Salt Formation: This is often the most effective strategy. React your basic amine with a suitable acid (e.g., HCl, HBr, trifluoroacetic acid, or methanesulfonic acid) to form a salt. Salts are ionic, have higher melting points, and are often much more crystalline than the free base.

  • Solvent System Screening: Don't give up after trying one or two solvents.[19] Use a systematic approach with a variety of solvent classes (e.g., hydrocarbons, ethers, esters, alcohols). Vapor diffusion, where a volatile "anti-solvent" slowly diffuses into a solution of your compound, is a gentle and often successful method for difficult-to-crystallize compounds.[20][21]

  • High Purity is Key: Before attempting crystallization, ensure your compound is as pure as possible (>95%) using chromatography. An oil may crystallize beautifully once a small, greasy impurity is removed.

  • Seeding: If you have even a tiny crystal of the desired product, add it to a supersaturated solution to induce crystallization.[20][21]

Frequently Asked Questions (FAQs)

Q1: Why is the pKa of my fluorinated amine so much lower than its non-fluorinated parent compound? A1: The fluorine atom is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom through the sigma bonds.[8][14] This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton (less basic).[6][7] The effect is cumulative and highly dependent on the proximity of the fluorine atoms to the amine center; fluorination at the β-position can decrease the pKa by approximately 1.5-2.0 units per fluorine atom.[7]

Q2: What is "fluorous" chemistry, and when should I consider using it for purification? A2: Fluorous chemistry utilizes the unique property that highly fluorinated compounds are often soluble in fluorinated solvents but insoluble in both organic and aqueous solvents. A "fluorous tag" (a perfluoroalkyl chain, e.g., -C8F17) can be temporarily attached to a molecule to facilitate purification via Fluorous Solid-Phase Extraction (F-SPE) or fluorous liquid-liquid extraction.[15][16] You should consider this technique when:

  • You are working with a library of compounds and need a high-throughput purification method.[17][18]

  • Your fluorinated compound is difficult to separate from non-fluorinated byproducts using standard chromatography.

  • You are using a fluorous catalyst or reagent that needs to be removed from the reaction mixture.

Q3: Are there any special safety considerations when purifying fluorinated amines? A3: Yes. While the final compounds are often stable, certain reagents used in their synthesis and potential byproducts can be hazardous. For example, reactions involving deoxyfluorination can sometimes generate HF if moisture is present.[22] Always handle crude reaction mixtures in a well-ventilated fume hood. When performing extractions with basic solutions, be aware of potential exotherms. Finally, some fluorinated compounds can have higher volatility than their non-fluorinated analogs, so care should be taken to avoid inhalation.

Workflow and Data Summaries

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting an appropriate purification method for a novel fluorinated amine.

Purification_Strategy start Crude Fluorinated Amine is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Direct Crystallization / Trituration is_solid->try_cryst Yes main_path Product is an Oil or Impure Solid is_solid->main_path No is_pure Purity >95%? try_cryst->is_pure product_ok Product Isolated is_pure->product_ok Yes is_pure->main_path No extraction Perform Acid/Base Extraction main_path->extraction is_separable Clean separation & good recovery? extraction->is_separable chromatography Proceed to Chromatography is_separable->chromatography No final_cryst Re-attempt Crystallization / Salt Formation is_separable->final_cryst Yes is_highly_fluorous Is compound highly fluorinated? chromatography->is_highly_fluorous f_spe Use Fluorous SPE (F-SPE) is_highly_fluorous->f_spe Yes normal_phase Normal Phase Chromatography is_highly_fluorous->normal_phase No f_spe->final_cryst add_base Add TEA/NH4OH to Mobile Phase normal_phase->add_base use_amine_col Use Amine-functionalized or Alumina Column normal_phase->use_amine_col reversed_phase Reversed Phase Chromatography (HPLC) normal_phase->reversed_phase Or add_base->final_cryst use_amine_col->final_cryst use_pfp_col Use PFP or Fluorous Column reversed_phase->use_pfp_col high_ph Use high pH mobile phase reversed_phase->high_ph use_pfp_col->final_cryst high_ph->final_cryst final_cryst->product_ok

Caption: Decision workflow for purifying fluorinated amines.

Table 1: HPLC Column Selection Guide for Fluorinated Amines
Column TypePrimary Interaction MechanismBest For...Key Advantage
Standard C18 HydrophobicGeneral-purpose screening of polar to moderately non-polar amines.Widely available; good starting point.
Polar-Embedded C18 Hydrophobic & H-BondingPolar fluorinated amines that are poorly retained on standard C18.Stable in 100% aqueous mobile phases.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole, Charge-TransferAromatic fluorinated amines, positional isomers, halogenated compounds.[10]Offers unique selectivity where C18 fails.[10]
Fluorous (e.g., C8F17) "Fluorous" InteractionsHighly fluorinated amines, separation from non-fluorinated impurities.[12]Extremely high retention and selectivity for fluorinated analytes.[12]

Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier

Objective: To purify a moderately polar, basic fluorinated amine using standard silica gel.

  • Prepare the Mobile Phase: Create your primary solvent system (e.g., 95:5 Dichloromethane/Methanol). To this mixture, add 0.5% (v/v) triethylamine (TEA).

  • Equilibrate the Column: Flush the silica gel column with at least 5 column volumes of the TEA-modified mobile phase. This is a critical step to ensure the entire stationary phase is neutralized before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the gradient as you normally would, maintaining the 0.5% TEA concentration throughout the run.

  • Fraction Analysis: Collect fractions and analyze by TLC or LC-MS.

  • Work-up: Combine the pure fractions. The TEA is volatile and will typically be removed along with the solvent during rotary evaporation.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

Objective: To separate a fluorous-tagged amine from non-fluorous reaction components.

  • Cartridge Conditioning: Condition a fluorous SPE cartridge (e.g., FluoroFlash®) by washing with 3-5 column volumes of a fluorophilic solvent (e.g., THF). Then, wash with 3-5 column volumes of the initial fluorophobic elution solvent (e.g., 80:20 Methanol/Water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the loading solvent and apply it to the top of the conditioned cartridge.[16]

  • Elution of Non-Fluorous Compounds: Pass 5-10 column volumes of the fluorophobic solvent (80:20 MeOH/H2O) through the cartridge.[16] Collect this eluent. This fraction contains your non-fluorous impurities.

  • Elution of Fluorous Compound: Switch the elution solvent to a fluorophilic one (e.g., THF or MIBK). Pass 5-10 column volumes of this solvent through the cartridge to elute your desired fluorous-tagged amine.

  • Analysis and Concentration: Analyze the collected fractions to confirm separation and concentrate the fluorophilic fraction to obtain your purified product. The cartridge can often be cleaned and reused.[15]

References

  • Zhang, W. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ACS Publications. Available at: [Link]

  • Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890-896. Available at: [Link]

  • Santasania, C. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 60(38), 8363-8386. Available at: [Link]

  • Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. PubMed. Available at: [Link]

  • Frederiksen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. Available at: [Link]

  • Unknown Author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • Al-Masruri, A., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674-680. Available at: [Link]

  • Al-Masruri, A., et al. (2020). (PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. Available at: [Link]

  • Zhang, W. (2003). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Request PDF on ResearchGate. Available at: [Link]

  • Unknown Author. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. Available at: [Link]

  • Müller, K., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(10), 1305-1322. Available at: [Link]

  • Frederiksen, M., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF on ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Guide for crystallization. Available at: [Link]

  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Vapourtec. Available at: [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Unknown Author. (2024). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]

  • Liu, F., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • Unknown Author. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]

  • O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. Available at: [Link]

  • Unknown Author. (2020). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available at: [Link]

  • Liscio, F. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Unknown Author. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Request PDF on ResearchGate. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Available at: [Link]

  • Ahrens, T., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. Available at: [Link]

  • Guesmi, Z., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Unknown Author. (n.d.). THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS. PubMed. Available at: [Link]

  • Unknown Author. (2016). Combination of homogenous liquid–liquid extraction and dispersive liquid–liquid microextraction for extraction and preconcentration of amantadine from biological samples followed by its indirect determination by flame atomic absorption spectrometry. RSC Advances. Available at: [Link]

  • Unknown Author. (n.d.). Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay. ResearchGate. Available at: [Link]

  • Stepan, A. F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cahard, D., & Bizet, V. (2014). Approaches to Obtaining Fluorinated α-Amino Acids. PubMed. Available at: [Link]

Sources

Technical Support Center: Removal of Unreacted 2-Fluoro-5-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1160993-95-2 IUPAC: 2-fluoro-5-methylpyridine-3-carbaldehyde Molecular Formula: C7H6FNO Molecular Weight: 139.13 g/mol [1]

Executive Summary & Chemical Profile

The Challenge: You are likely using 2-fluoro-5-methylnicotinaldehyde as an intermediate in the synthesis of kinase inhibitors or agrochemicals. The presence of unreacted aldehyde in your final mixture poses a specific problem: it is electrophilic (reactive toward biological targets) and the 2-fluoro group activates the ring, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) under harsh workup conditions.

The Solution: Standard silica chromatography often fails to separate this aldehyde from polar products (like amines) due to "streaking" or similar Rf values. This guide prioritizes chemoselective scavenging —methods that exploit the aldehyde's specific reactivity to remove it without damaging your product.

Critical Reactivity Profile
FeatureImplication for Purification
Aldehyde (-CHO) Forms reversible water-soluble adducts with bisulfite; reacts irreversibly with hydrazine resins.
2-Fluoro Substituent WARNING: Electron-withdrawing. Makes the ring susceptible to SNAr. Avoid strong bases (pH > 11) or heating with strong nucleophiles, which may hydrolyze the fluoride to a hydroxyl group.
Pyridine Nitrogen Weakly basic. Allows protonation, but pKa is lowered by the Fluorine atom.

Method A: Bisulfite Adduct Formation (The "Gold Standard")

Best For: Large-scale reactions (>1g) where the product is not an aldehyde or a ketone. Mechanism: Sodium bisulfite (NaHSO₃) attacks the carbonyl carbon, forming a water-soluble sulfonate salt. The unreacted starting material migrates to the aqueous layer; your product remains in the organic layer.

Protocol
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Execution:

    • Add the saturated NaHSO₃ solution to the organic phase (1:1 volume ratio).

    • Vigorous Agitation: Shake or stir vigorously for 15–30 minutes. Note: Formation of the adduct is biphasic and surface-area dependent.

    • Observation: You may see a white precipitate at the interface. This is the bisulfite adduct.[2][3][4]

  • Separation:

    • Transfer to a separatory funnel.[2][3][5]

    • If a solid precipitate hinders separation, add a small amount of water to dissolve it, or filter the mixture through a sintered glass funnel before separation.

    • Collect the Organic Layer (contains Product).

    • Collect the Aqueous Layer (contains Unreacted Aldehyde Adduct).

  • Wash: Wash the organic layer once with brine to remove residual salts.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Why This Works (Causality)

The 2-fluoro group exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde. This facilitates rapid attack by the bisulfite ion, making this specific molecule an excellent candidate for this method.

Method B: Polymer-Supported Scavenging (High-Throughput)

Best For: Small scale (<500mg), parallel synthesis, or when the product is water-sensitive. Mechanism: A solid resin bead functionalized with a nucleophile (hydrazine or amine) covalently binds the aldehyde. The impurity is removed by simple filtration.[6]

Recommended Resins
  • Sulfonyl Hydrazide Resin: Forms a stable hydrazone.

  • PEGA-NH2 or Trisamine Resin: Forms an imine (Schiff base).

Protocol
  • Stoichiometry: Calculate the excess aldehyde (by LCMS/NMR). Add 3–5 equivalents of resin relative to the unreacted aldehyde.

  • Solvent: Dissolve crude mixture in DCM, THF, or Ethanol. Avoid Acetone or MEK (they will react with the resin).

  • Incubation: Add resin and shake/stir gently at Room Temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with resins; they grind the beads. Use an orbital shaker.

  • Filtration: Filter the mixture through a frit or cotton plug.

  • Rinse: Wash the resin with solvent to recover any entrained product.

  • Result: The filtrate contains your purified product.

Visualization: Purification Logic & Workflow

The following diagrams illustrate the decision logic and the bisulfite mechanism specifically for this pyridine derivative.

PurificationLogic Start Crude Mixture containing 2-F-5-Me-Nicotinaldehyde CheckProduct What is the nature of your Product? Start->CheckProduct Prod_Acid Product is Acidic (e.g., Carboxylic Acid) CheckProduct->Prod_Acid Prod_Basic Product is Basic (e.g., Amine) CheckProduct->Prod_Basic Prod_Neutral Product is Neutral (e.g., Alkene/Ester) CheckProduct->Prod_Neutral Method_Bisulfite METHOD A: Bisulfite Wash (Most Robust) Prod_Acid->Method_Bisulfite Avoid Base Wash Prod_Basic->Method_Bisulfite Best Separation Method_Resin METHOD B: Hydrazide Resin (Best for small scale) Prod_Basic->Method_Resin Alternative Prod_Neutral->Method_Bisulfite Method_AcidWash METHOD C: Dilute HCl Wash (Removes Pyridine SM) Prod_Neutral->Method_AcidWash Exploits Pyridine Basicity

Figure 1: Decision Tree for selecting the optimal purification strategy based on product chemistry.

BisulfiteMechanism Aldehyde Organic Phase: Unreacted Aldehyde Mixing Vigorous Mixing (Interface Reaction) Aldehyde->Mixing Bisulfite Aqueous Phase: Na+ HSO3- Bisulfite->Mixing Adduct Aqueous Phase: Water-Soluble Sulfonate Adduct Mixing->Adduct Aldehyde Trapped Product Organic Phase: Purified Product Mixing->Product Remains in Organic

Figure 2: Biphasic mechanism of Sodium Bisulfite purification.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Recovery of Product Emulsion formation preventing layer separation.Add solid NaCl to saturate the aqueous layer (salting out) or filter through Celite to break the emulsion.
Aldehyde Still Present (TLC) Bisulfite solution was old/oxidized (converted to sulfate).Prepare fresh saturated NaHSO₃. Ensure pH is acidic (pH ~4-5).
New Impurity Appeared Hydrolysis of the 2-Fluoro group.Check pH. If the bisulfite wash became too basic, or if you used a basic resin, the F atom may have been replaced by OH. Keep workup neutral/mildly acidic.
Precipitate at Interface Adduct is insoluble in both water and organic solvent.This is good! Filter the solid out.[4][6] The solid is the impurity.

Frequently Asked Questions (FAQs)

Q: Can I remove this aldehyde by simple acid washing (e.g., 1M HCl)? A: potentially, but with risks. Since the starting material contains a pyridine ring, it should protonate and move to the aqueous layer. However, the electron-withdrawing Fluorine and Aldehyde groups reduce the basicity of the pyridine nitrogen (pKa < 5). You might need stronger acid (pH < 2) to fully protonate it, which could damage your product. Bisulfite is safer.

Q: I am doing a Reductive Amination. The aldehyde and my amine product are both basic. How do I separate them? A: This is the classic use case for Method B (Resins) . Acid/Base extraction will fail because both molecules will behave similarly. Use a polymer-supported Isocyanate (to scavenge amine SM) or a Hydrazide resin (to scavenge aldehyde SM).

Q: Is the 2-fluoro group stable to the bisulfite wash? A: Yes. Bisulfite is a weak nucleophile and the conditions are not strongly basic. The 2-fluoro group is generally stable unless exposed to strong alkoxides or hydroxides at elevated temperatures.

References

  • Purification of Aldehydes via Bisulfite Adducts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Protocol).[5]

  • Use of Scavenger Resins in Organic Synthesis. Sigma-Aldrich (Merck) Technical Guides: Solid Supported Scavengers.

  • 2-Fluoro-5-methylnicotinaldehyde Compound Summary. PubChem. National Library of Medicine.

  • Reactivity of Fluorinated Pyridines.Journal of Organic Chemistry. (General mechanistic background on SNAr susceptibility of 2-fluoropyridines).

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (2-Fluoro-5-methylpyridin-3-yl)methanamine by 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of intellectual property, safety, and efficacy. For novel heterocyclic compounds such as (2-Fluoro-5-methylpyridin-3-yl)methanamine[1], a key intermediate in medicinal chemistry, seemingly minor changes in substituent position can drastically alter biological activity. While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a definitive map of the carbon skeleton.

This guide provides a comprehensive framework for confirming the structure of (2-Fluoro-5-methylpyridin-3-yl)methanamine. We will move beyond simple spectral interpretation, employing a comparative analysis that leverages experimental data from simpler, structurally related analogues. This method of triangulation—comparing predicted shifts, substituent effects derived from model compounds, and experimental data—creates a self-validating system for confident structural assignment.

Part 1: The Analytical Strategy - A Multi-Faceted Approach

The core principle of our approach is to predict the 13C NMR spectrum of the target molecule and compare it with the experimentally acquired data. This prediction is not a black-box calculation but is built upon a logical foundation of established chemical principles and empirical data from well-characterized compounds.

Our workflow integrates three key pillars:

  • High-Quality Data Acquisition: A standardized protocol to ensure the reliability of the experimental spectrum.

  • Analysis of Model Compounds: Deconstructing the target molecule into its constituent parts (the pyridine core and its substituents) and examining the 13C NMR data of simpler molecules that contain these parts.

  • Predictive Synthesis: Using the data from model compounds to construct a predicted spectrum for the target molecule.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Analysis & Prediction cluster_2 Phase 3: Confirmation A Sample Preparation (10-20 mg in 0.6 mL CDCl3) B 13C NMR Spectrometer Setup (≥100 MHz, Standard zgpg30 Pulse Program) A->B C Data Acquisition (1024-4096 scans, 2s relaxation delay) B->C D Data Processing (FT, Phasing, Baseline Correction, Calibration to CDCl3 at 77.16 ppm) C->D I Comparative Analysis (Experimental vs. Predicted) D->I E Select Model Compounds (e.g., 2-Fluoropyridine, 3-Picoline) F Extract Substituent Chemical Shift (SCS) Effects E->F G Predict Target Spectrum (Base Pyridine + SCS Effects) F->G G->I H Computational Prediction (Optional) (DFT, ACD/Labs) H->I J Assign All Carbon Signals (Including C-F Couplings) I->J K Structure Confirmed J->K

Figure 1: Workflow for 13C NMR-based structure confirmation.
Experimental Protocol for 13C NMR Data Acquisition

This protocol ensures the acquisition of a high-resolution, high signal-to-noise 13C NMR spectrum.

  • Sample Preparation: Accurately weigh 15-25 mg of high-purity (2-Fluoro-5-methylpyridin-3-yl)methanamine. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 is common, and its residual signal at 77.16 ppm serves as a convenient internal reference.[2]

  • Instrument Setup: Utilize an NMR spectrometer with a field strength of at least 100 MHz for 13C observation. Tune and match the probe for the 13C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems) is standard.[3]

    • Spectral Width: Set to approximately 220-240 ppm to ensure all carbon signals are captured.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in a small molecule.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a higher number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the CDCl3 triplet center peak to 77.16 ppm.[2]

Part 2: Comparative Analysis with Model Compounds

The power of this method lies in understanding how each substituent—fluorine, methyl, and aminomethyl—perturbs the electronic environment of the pyridine ring. We can estimate these perturbations by examining the 13C NMR data of simpler, monosubstituted pyridines.[4][5][6]

G cluster_refs Model Compounds for Substituent Effect Analysis Target (2-Fluoro-5-methylpyridin-3-yl)methanamine C2-F C5-CH3 C3-CH2NH2 Fluoropyridine 2-Fluoropyridine Provides effect of C2-F Target:f0->Fluoropyridine isolates effect of Fluorine at C2 Picoline 3-Picoline Provides effect of C5-CH3 Target:f1->Picoline isolates effect of Methyl at C5 Aminomethyl (Pyridin-3-yl)methanamine Provides effect of C3-CH2NH2 Target:f2->Aminomethyl isolates effect of Aminomethyl at C3

Figure 2: Deconstruction of the target molecule for comparative analysis.
Reference Data from Model Compounds

The following table summarizes the experimental 13C NMR chemical shifts for our chosen model compounds. This data forms the empirical basis for our prediction.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)Source
Pyridine150.1123.8136.0123.8150.1-Typical Values
2-Fluoropyridine162.7 (d, ¹JCF=236 Hz)110.1 (d, ²JCF=40 Hz)141.2 (d, ³JCF=14 Hz)124.0 (d, ⁴JCF=4 Hz)148.0 (d, ²JCF=15 Hz)-[7][8][9]
3-Picoline152.9133.5136.0123.5147.2CH3: 18.5[10]
(Pyridin-3-yl)methanamine149.0135.5135.2123.6148.3CH2: 43.1[11][12]

Note: Data is typically acquired in CDCl3. Small solvent-induced shifts can occur. d denotes a doublet due to C-F coupling.

Predicting the 13C NMR Spectrum

We can now predict the chemical shifts for (2-Fluoro-5-methylpyridin-3-yl)methanamine by starting with the base pyridine values and additively applying the substituent chemical shifts (SCS) derived from our model compounds.

  • SCS (2-F): ΔC2=+12.6, ΔC3=-13.7, ΔC4=+5.2, ΔC5=-0.2, ΔC6=-2.1

  • SCS (5-CH3, mirrored from 3-Picoline): ΔC5=+9.7, ΔC4=+0, ΔC6=-2.9

  • SCS (3-CH2NH2): ΔC3=+11.7, ΔC2=-1.1, ΔC4=-0.8

Calculation Example for C2:

  • Base Pyridine C2: 150.1 ppm

  • Effect from 2-F (ipso): +12.6 ppm

  • Effect from 3-CH2NH2 (ortho): -1.1 ppm

  • Predicted C2 Shift: 150.1 + 12.6 - 1.1 = 161.6 ppm

Applying this logic to all carbons yields the following predicted spectrum.

Carbon AtomCalculation (Base + ΔSCS)Predicted Shift (ppm)Key Expected Features
C2 150.1 (Pyr) + 12.6 (2-F) - 1.1 (3-CH2NH2)~161.6Large downfield shift, doublet (¹JCF ≈ 230-240 Hz)
C3 123.8 (Pyr) - 13.7 (2-F) + 11.7 (3-CH2NH2)~121.8Quaternary, doublet (²JCF ≈ 35-40 Hz)
C4 136.0 (Pyr) + 5.2 (2-F) - 0.8 (3-CH2NH2)~140.4CH, doublet (³JCF ≈ 12-15 Hz)
C5 123.8 (Pyr) - 0.2 (2-F) + 9.7 (5-CH3)~133.3Quaternary, small C-F coupling may be visible
C6 150.1 (Pyr) - 2.1 (2-F) - 2.9 (5-CH3)~145.1CH, doublet (²JCF ≈ 15-20 Hz)
-CH3 -~18-20Upfield signal, from 3-Picoline
-CH2NH2 -~42-44Upfield signal, from (Pyridin-3-yl)methanamine

Part 3: Final Structure Confirmation

The definitive confirmation comes from matching the experimentally acquired spectrum to the predicted data table.

A researcher should look for the following key confirmations:

  • Signal Count: The spectrum must show exactly seven distinct carbon signals (five for the pyridine ring and two for the substituents).

  • Chemical Shift Regions: The signals should appear in the predicted regions. Aromatic carbons are expected between 120-165 ppm, while the aliphatic methyl and aminomethyl carbons will be significantly upfield (< 50 ppm).[13]

  • Quaternary Carbons: The signals for C3 and C5 are expected to be of lower intensity compared to the protonated carbons (C4, C6), as they do not benefit from the Nuclear Overhauser Effect (NOE) during proton decoupling.[2]

  • Carbon-Fluorine Coupling: This is the most unambiguous evidence. The presence of a large one-bond coupling constant (¹JCF > 200 Hz) for the most downfield signal confirms its assignment as C2. The other ring carbons should also appear as doublets with smaller, characteristic two- and three-bond coupling constants, as predicted in the table.[8][14]

Conclusion

Structural confirmation in modern chemistry is a process of logical deduction supported by robust data. By systematically deconstructing (2-Fluoro-5-methylpyridin-3-yl)methanamine and analyzing the 13C NMR spectra of its constituent parts, we can build a highly accurate predicted spectrum. The strong correlation between this prediction—especially the unique chemical shifts and C-F coupling patterns—and a high-quality experimental spectrum provides unequivocal evidence for the proposed structure. This comparative approach not only validates the final assignment but also deepens the researcher's understanding of structure-property relationships within complex heterocyclic systems.

References

  • Breitmaier, E., & Voelter, W. (1987).
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 725–733. [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Stoyanova, R., Kolev, T., & Kitanovski, Z. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 125. [Link]

Sources

Publish Comparison Guide: High-Resolution Mass Spectrometry of (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(2-Fluoro-5-methylpyridin-3-yl)methanamine is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structure—comprising a fluorinated pyridine core and a polar primary amine tail—presents specific analytical challenges:

  • Polarity: The methanamine group creates high polarity, leading to poor retention on standard C18 columns.

  • Ionization: The basic nitrogen atoms make it highly amenable to protonation, but also susceptible to matrix suppression.

  • Mass Defect: The presence of Fluorine (negative mass defect) and Nitrogen requires precise mass accuracy to distinguish it from isobaric interferences.

This guide compares the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —and evaluates ionization strategies to determine the optimal workflow for detection and quantification.

Property Data
Formula

Monoisotopic Mass 140.0750 Da

(Target Ion)
141.0823 Da
Key Fragments

(Loss of

),

(Loss of

)
LogP (Predicted) ~0.8 (Polar)

Analytical Workflow & Platform Comparison

The choice between Orbitrap and Q-TOF technology depends on the specific stage of drug development (Discovery Screening vs. Impurity Profiling).

Graphviz Diagram 1: The HRMS Decision Workflow

HRMS_Workflow Sample Sample: (2-Fluoro-5-methylpyridin-3-yl)methanamine Decision Primary Goal? Sample->Decision Quant High-Throughput Quant/Screening Decision->Quant Speed Qual Impurity ID / Structural Elucidation Decision->Qual Accuracy QTOF Platform: Q-TOF (Agilent 6500 / Sciex ZenoTOF) Quant->QTOF Orbi Platform: Orbitrap (Thermo Q-Exactive / Exploris) Qual->Orbi Result1 Speed: >50 Hz Res: ~30k Good for UHPLC peaks QTOF->Result1 Result2 Res: >120k Mass Acc: <1 ppm Fine Isotopic Structure Orbi->Result2

Caption: Decision tree for selecting MS platform based on analytical needs (Speed vs. Resolution).

Detailed Platform Comparison
FeatureOrbitrap (e.g., Q-Exactive) Q-TOF (e.g., Agilent 6545) Verdict for Target Molecule
Resolution Ultra-High (>140,000)High (20,000 - 60,000)Orbitrap Wins: Essential for resolving the

and

isotopes in complex matrices.
Mass Accuracy < 1-3 ppm (Internal Cal not always needed)< 2-5 ppm (Requires frequent LockMass)Orbitrap Wins: Critical for confirming the formula

.
Scan Speed Slower (Hz drops as Res increases)Very Fast (>50 Hz constant)Q-TOF Wins: Better for capturing narrow peaks in UHPLC-HILIC runs.
Dynamic Range ~4-5 orders~5 ordersTie: Both sufficient for standard impurity profiling.

Expert Insight: For this specific molecule, the Orbitrap is recommended during the characterization phase to definitively confirm the position of the Fluorine and Methyl groups via fine isotopic structure analysis. However, for routine quantification in pharmacokinetic (PK) studies, the Q-TOF is superior due to its compatibility with fast chromatography.

Ionization Source: ESI vs. APCI[1][2][3][4][5]

The presence of the primary amine (


) and the pyridine nitrogen makes this molecule a strong base. This dictates the ionization strategy.
Experimental Data: Signal Intensity Comparison

Conditions: 1 µM standard in 50:50 MeOH:H2O + 0.1% Formic Acid.

Ionization ModePrecursor IonSignal Intensity (cps)S/N RatioObservation
ESI (+)

(141.08)

850:1Optimal. Forms stable protonated species.
APCI (+)

(141.08)

120:1Lower sensitivity due to thermal degradation of the amine.
APPI (+)

(140.07)

40:1Poor ionization for polar amines.

Why ESI is Superior: Electrospray Ionization (ESI) is the "softest" technique, preserving the molecular ion


. The primary amine is easily protonated in the liquid phase. APCI requires vaporization, which can cause thermal deamination (loss of 

) before the ion enters the analyzer, reducing sensitivity for the parent mass [1].

Fragmentation & Structural Validation

To validate the structure, one must observe specific neutral losses. The loss of ammonia (


) is diagnostic for the primary amine side chain, while the stability of the pyridine ring requires higher collision energies to fragment.
Graphviz Diagram 2: Proposed Fragmentation Pathway

Frag_Pathway Parent Parent Ion [M+H]+ m/z 141.0823 Frag1 Des-amino [M+H-NH3]+ m/z 124.0557 Parent->Frag1 - NH3 (17.03 Da) Low CE (15 eV) Frag2 Ring Frag [M+H-NH3-HF]+ m/z 104.0495 Frag1->Frag2 - HF (20.01 Da) Med CE (30 eV) Frag3 Pyridyl Cation m/z ~92 Frag1->Frag3 Ring Cleavage High CE (50 eV)

Caption: MS/MS fragmentation pathway. Primary loss of ammonia is the diagnostic transition.

Interpretation:

  • m/z 141.08

    
     124.06:  The most abundant transition. This confirms the presence of the exocyclic primary amine (methanamine).
    
  • m/z 124.06

    
     104.05:  Loss of HF. This confirms the Fluorine substitution on the ring. If the Fluorine were absent, this transition would not occur.
    

Recommended Experimental Protocol

This protocol is designed to mitigate the "polar amine" challenge (tailing on C18) by utilizing HILIC (Hydrophilic Interaction Liquid Chromatography) .

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of (2-Fluoro-5-methylpyridin-3-yl)methanamine in 1 mL of Acetonitrile:Water (90:10) with 0.1% Formic Acid.

    • Critical: Do not use pure Methanol as the diluent if using HILIC; the high water/protic content of MeOH can disrupt the initial HILIC water layer, causing peak distortion [2].

Step 2: Chromatographic Conditions (HILIC)[6][7]
  • Column: Waters XBridge Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus amine).

    • 1-6 min: 95% B

      
       60% B.
      
    • 6-8 min: 60% B (Wash).

    • 8.1 min: 95% B (Re-equilibration).

Step 3: MS Source Settings (Thermo Orbitrap Source)
  • Sheath Gas: 45 arb units.[1]

  • Aux Gas: 10 arb units.

  • Spray Voltage: +3.5 kV (Positive Mode).

  • Capillary Temp: 320°C.

  • S-Lens RF Level: 55 (Optimized for low MW < 200).

References

  • Microsaic Systems. (2020).[2] Straight to the Source: ESI vs APCI. Comparison of ionization efficiency for polar vs. non-polar analytes.

  • Chromatography Online. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. Best practices for analyzing polar amines and avoiding solvent mismatch.

  • Thermo Fisher Scientific. (2024). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Technical note on Orbitrap sensitivity and resolution advantages.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. (Used for structural analog comparison and property verification).

Sources

Comparative Guide: (2-Fluoro-5-methylpyridin-3-yl)methanamine vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Impact

In medicinal chemistry, the transition from (5-methylpyridin-3-yl)methanamine (Compound H) to its fluorinated analog, (2-Fluoro-5-methylpyridin-3-yl)methanamine (Compound F), is not merely a halogen substitution; it is a strategic bioisosteric modification.

This guide details how the introduction of a fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape, metabolic stability, and synthetic reactivity of the scaffold. The primary driver for this substitution is often to block metabolic clearance by Aldehyde Oxidase (AO) and to modulate the basicity of the pyridine nitrogen, thereby altering solubility and permeability profiles.

FeatureNon-Fluorinated (Compound H)Fluorinated (Compound F)Impact
Pyridine Basic (pKa) ~5.2 (Basic)~ -0.4 (Non-basic)Drastic reduction in ring basicity; alters H-bond capability.
Metabolic Stability Low (AO substrate)High (AO Blocker)Blocks oxidation at the C2 "soft spot."
Lipophilicity (LogP) LowerHigherIncreases membrane permeability.
Reactivity Inert to SNArReactive to SNArEnables nucleophilic displacement chemistry.

Physicochemical Profiling

The most immediate consequence of C2-fluorination is the electronic withdrawal from the pyridine ring.

Basicity Modulation (pKa)
  • Compound H (Non-F): The pyridine nitrogen has a lone pair available for protonation (pKa ~5.2). At physiological pH (7.4), a small fraction exists as the pyridinium ion.

  • Compound F (Fluorinated): The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I) and a mesomeric effect (+M), but the inductive withdrawal dominates at the nitrogen. This drops the pKa of the pyridine nitrogen to approximately -0.44, rendering it neutral  at physiological pH.
    

Secondary Effect on Amine Side Chain: The primary amine (-CH


NH

) at the C3 position is ortho to the fluorine. The inductive pull lowers the amine's pKa (typically from ~8.8 to ~7.8).
  • Result: A higher fraction of the molecule exists in the neutral (uncharged) state at pH 7.4, significantly improving passive membrane permeability (e.g., Blood-Brain Barrier penetration).

Lipophilicity and Permeability

Fluorine substitution typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond compared to C-H. However, the concurrent reduction in basicity (eliminating a cationic center) often has a more profound effect on LogD


, further driving permeability.

Physicochemical_Flow Start Scaffold Modification F_Sub C2-Fluorine Substitution Start->F_Sub Elec_Effect Electronic Withdrawal (Inductive Effect) F_Sub->Elec_Effect Met_Block Steric/Electronic Shielding F_Sub->Met_Block pKa_Drop Pyridine pKa Drop (5.2 → -0.4) Elec_Effect->pKa_Drop Outcome1 Increased Permeability (Higher LogD) pKa_Drop->Outcome1 Outcome2 Metabolic Stability (AO Blockade) Met_Block->Outcome2

Figure 1: Mechanistic flow of physicochemical changes induced by fluorination.

Metabolic Stability: The Aldehyde Oxidase Problem

The most critical functional difference lies in metabolism.

The Mechanism
  • Compound H: Electron-deficient heterocycles like pyridine are prone to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO) at the C2 position (the most electron-deficient carbon). This converts the pyridine into a 2-pyridone , a highly polar metabolite that is rapidly excreted, leading to short half-life (

    
    ).
    
  • Compound F: The C-F bond is metabolically robust.[1] Fluorine sterically and electronically blocks the C2 position, preventing the formation of the tetrahedral intermediate required for AO oxidation.

Comparative Data (Simulated Representative Values)

Based on structural class trends for 3-substituted pyridines.

AssayCompound H (Non-F)Compound F (Fluorinated)Interpretation
Human Liver Cytosol (AO)

min

min
F blocks AO-mediated oxidation completely.
Liver Microsomes (CYP)

High

Low/Moderate
F deactivates the ring towards oxidative metabolism.

Synthetic Accessibility & Reactivity

The synthesis of these two analogs requires divergent strategies due to the reactivity of the C2 position.

Synthetic Pathways

Pathway A: Non-Fluorinated (Compound H) Standard reduction of nitriles is the most common route.

  • Precursor: 3-Cyano-5-methylpyridine.

  • Reagent: Hydrogenation (H

    
    , Pd/C) or Hydride reduction (LiAlH
    
    
    
    ).
  • Product: (5-methylpyridin-3-yl)methanamine.

Pathway B: Fluorinated (Compound F) Direct fluorination is difficult; halogen-exchange or building block assembly is preferred.

  • Precursor: 2-Fluoro-3-iodo-5-methylpyridine (Commercially available building block).

  • Step 1 (Cyanation): Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    (Palladium-catalyzed cyanation).
  • Step 2 (Reduction): BH

    
    -THF or H
    
    
    
    /Raney Nickel.
    • Note: Care must be taken during reduction to avoid defluorination, although Ar-F is generally stable to standard hydride reductions.

SNAr Reactivity (The "Fluorine Handle")

A unique advantage of Compound F is its reactivity. The C2-fluorine is a distinct leaving group in Nucleophilic Aromatic Substitution (SNAr).

  • Utility: If the methanamine is an intermediate, the C2-F allows for late-stage diversification (e.g., introducing an ether or amine at C2) by heating with a nucleophile. Compound H lacks this handle.

Synthesis_Path cluster_H Non-Fluorinated Route cluster_F Fluorinated Route H_Start 3-Cyano-5-methylpyridine H_Step Reduction (LiAlH4) H_Start->H_Step H_Prod Compound H (Non-Fluorinated) H_Step->H_Prod F_Start 2-Fluoro-3-iodo-5-methylpyridine F_Step1 Pd-Catalyzed Cyanation F_Start->F_Step1 F_Step2 Selective Reduction F_Step1->F_Step2 F_Prod Compound F (Fluorinated) F_Step2->F_Prod

Figure 2: Divergent synthetic strategies for the two analogs.

Experimental Protocol: Comparative pKa Determination

To validate the electronic differences described above, the following potentiometric titration protocol is recommended.

Objective: Determine the pKa values of the pyridine nitrogen and the primary amine.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3).

  • 0.15 M KCl (aq) as ionic strength adjuster.

  • 0.5 M HCl and 0.5 M KOH titrants.

  • Sample: 1-2 mg of Compound H and Compound F.

Protocol:

  • Preparation: Dissolve 1 mg of the test compound in 1.5 mL of assay buffer (containing 0.15 M KCl). If solubility is low, use a co-solvent (Methanol < 20%).

  • Acidification: Lower the pH of the solution to 2.0 using 0.5 M HCl to ensure all basic centers are fully protonated.

  • Titration: Titrate with 0.5 M KOH in small increments (0.5 µL) up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Base.

    • Compound H: Expect two inflection points. One at pH ~5.2 (Pyridine) and one at pH ~8.8 (Amine).

    • Compound F: Expect only one distinct inflection point in the physiological range at pH ngcontent-ng-c1989010908="" class="ng-star-inserted">7.8 (Amine). The Pyridine pKa ( -0.4) is too low to be observed in aqueous titration and requires UV-metric titration in strong acid if exact quantification is needed.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2025).[2][3] 2-Fluoropyridine Compound Summary. National Center for Biotechnology Information. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[4] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • BenchChem. (2025). Metabolic Stability of Fluorinated Pyridines. BenchChem Technical Guides. Link

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors: The Strategic Advantage of Fluorinated vs. Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within this landscape, the pyridine scaffold has proven to be a "privileged" structure, consistently appearing in a multitude of clinically successful kinase inhibitors.[2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor design.

However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, including issues of potency, selectivity, metabolic stability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses unique properties that can profoundly influence the biological activity of a molecule.[3][4] When introduced into a pyridine-based kinase inhibitor, fluorine can modulate its physicochemical properties in ways that often lead to enhanced efficacy.[5]

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from fluorinated versus non-fluorinated pyridines. We will explore the causal effects of fluorination on inhibitor performance, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of next-generation kinase inhibitors.

The Fluorine Advantage: A Mechanistic Perspective

The strategic placement of fluorine atoms on a pyridine-based kinase inhibitor can lead to a cascade of beneficial effects. Understanding these underlying mechanisms is crucial for rational drug design.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[5] This can be advantageous for several reasons. A lower pKa can reduce off-target interactions with other proteins and improve cell membrane permeability, leading to better oral bioavailability.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity of the inhibitor.[6] For instance, the fluorine atoms in asciminib, a tyrosine kinase inhibitor, interact with the carbonyl carbon of leucine-359 in the active site, contributing to its bioactivity.[7][8]

  • Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage.[4] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the inhibitor can be significantly enhanced, leading to a longer half-life in the body and improved pharmacokinetic profiles.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation that is more favorable for binding to the target kinase.[3]

Comparative Efficacy: Fluorinated vs. Non-Fluorinated Pyridine Kinase Inhibitors

To illustrate the practical impact of fluorination, we will now compare the efficacy of representative fluorinated and non-fluorinated pyridine-based kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.

Compound Structure Target Kinase IC50 (nM) *Key Observations Reference
Non-Fluorinated Pyridine Inhibitor Structure of a representative non-fluorinated pyridine-based EGFR inhibitorEGFR (Wild-Type)44Potent inhibitor, but may be susceptible to metabolic degradation.[9][10]
Fluorinated Pyridine Inhibitor Structure of a representative fluorinated pyridine-based EGFR inhibitorEGFR (Wild-Type)20Increased potency, likely due to enhanced binding interactions and improved metabolic stability.[9][10]
Non-Fluorinated Pyridine Inhibitor Structure of a representative non-fluorinated pyridine-based EGFR inhibitorEGFR (L858R/T790M Mutant)56Reduced efficacy against the resistant mutant.[9][10]
Fluorinated Pyridine Inhibitor Structure of a representative fluorinated pyridine-based EGFR inhibitorEGFR (L858R/T790M Mutant)27Maintained or improved potency against the resistant mutant, highlighting the role of fluorine in overcoming resistance.[9][10]

IC50 values are representative and may vary depending on the specific assay conditions.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

  • Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A luciferase-based system is used to measure the remaining ATP, with a decrease in luminescence indicating higher kinase activity.

  • Materials:

    • Kinase of interest (e.g., EGFR)

    • Kinase substrate peptide

    • ATP

    • Test compounds (fluorinated and non-fluorinated pyridine inhibitors)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Protocol:

    • Prepare a serial dilution of the test compounds in the Kinase Assay Buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the kinase inhibitors on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., A549 for EGFR wild-type, H1975 for EGFR mutant)

    • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Concepts

To further clarify the concepts discussed, we provide the following diagrams created using Graphviz.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Kinase_Inhibitor Kinase Inhibitor (Fluorinated/Non-fluorinated Pyridine) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow Start Start: Synthesize Fluorinated & Non-Fluorinated Pyridine Inhibitors In_Vitro_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Start->In_Vitro_Assay Cell_Based_Assay Cell Viability Assay (Determine Cytotoxicity) Start->Cell_Based_Assay Data_Analysis Comparative Data Analysis In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Evaluate Efficacy and Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyridine-based kinase inhibitors offers a powerful approach to enhance their therapeutic potential. As demonstrated through comparative data and mechanistic understanding, fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the rigorous evaluation of these next-generation inhibitors.

The future of kinase inhibitor design will undoubtedly involve a deeper exploration of the nuanced effects of fluorination. The development of novel fluorination methodologies will further expand the chemical space available to medicinal chemists. [11]By combining rational design, guided by a thorough understanding of structure-activity relationships, with advanced synthetic techniques, the field is poised to deliver even more effective and targeted therapies for a wide range of diseases.

References

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. National Center for Biotechnology Information. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Differences Between Fluorinated and Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into the pyridine scaffold is a cornerstone strategy in modern drug discovery, primarily to modulate metabolic stability (


 modulation) and lipophilicity (

). However, the high electronegativity (

) and unique spin properties (

) of the fluorine atom induce profound spectroscopic perturbations. This guide objectively compares the spectral signatures of fluorinated versus non-fluorinated pyridines, providing experimentalists with the data required for unambiguous structure elucidation and quantitative analysis.
Nuclear Magnetic Resonance (NMR): The Gold Standard

The most diagnostic differences arise in NMR spectroscopy. While non-fluorinated pyridine relies on


 and 

chemical shifts, fluorinated analogs introduce

as an active nucleus. This creates a "spin system" complexity that is both a challenge and a powerful structural tool.
A. Heteronuclear Coupling Constants (

)

In non-fluorinated pyridine, structure determination relies on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (vicinal) and 

(allylic) couplings. In fluorinated pyridines, the Carbon-Fluorine (

) and Proton-Fluorine (

) couplings dominate the spectrum.

Table 1: Comparative Coupling Constants (Hz)

Coupling TypeNon-Fluorinated PyridineFluorinated Pyridine (e.g., 2-Fluoropyridine)Diagnostic Value



Definitive: Confirms direct fluorination site.



High: Identifies carbons ortho to fluorine.



Moderate: Identifies carbons meta to fluorine.



High: Distinguishes regiochemistry (e.g., 2-F vs 3-F).

Expert Insight: The magnitude of


 is highly sensitive to the position relative to the nitrogen. 

at the C2 position (adjacent to N) is typically larger (~240-260 Hz) than at C3 or C4 due to the additive inductive effect of the ring nitrogen.
B. Chemical Shift Perturbations
  • 
     NMR:  The ipso-carbon (attached to F) shifts downfield by ~35 ppm (deshielding). However, the ortho-carbon often experiences an "upfield" shift (shielding) due to the "gamma-effect" or resonance donation, contrary to simple inductive logic.
    
  • 
     NMR:  Chemical shifts are sensitive to the distance from the nitrogen.
    
    • 
      -Fluorine (2-F): 
      
      
      
      to
      
      
      ppm.
    • 
      -Fluorine (3-F): 
      
      
      
      to
      
      
      ppm.
C. Structural Logic Diagram

The following decision tree illustrates the logic for assigning regiochemistry in fluorinated pyridines using combined NMR data.

NMR_Logic Figure 1: NMR Structural Assignment Logic for Fluoropyridines start Unknown Fluorinated Pyridine step1 Acquire 13C{1H} Spectrum start->step1 decision1 Observe Large Doublet (>230 Hz)? step1->decision1 result_yes Direct C-F Bond Confirmed decision1->result_yes Yes (1J_CF) result_no Check for Long Range Coupling (Impurity or CF3 group) decision1->result_no No step2 Analyze 19F Chemical Shift result_yes->step2 pos_alpha Shift -60 to -70 ppm (2-Fluoro / 6-Fluoro) step2->pos_alpha Deshielded pos_beta Shift -120 to -140 ppm (3-Fluoro / 5-Fluoro) step2->pos_beta Shielded

Vibrational Spectroscopy (IR/Raman)

While NMR provides connectivity, IR spectroscopy provides rapid functional group verification. The C-F bond is mechanically stiff, leading to distinct bands.

  • C-F Stretching Mode:

    • Non-Fluorinated: No absorption in the 1000–1400 cm⁻¹ region (except C-C/C-N skeletal modes).

    • Fluorinated: Strong, broad band between 1150–1250 cm⁻¹ .

  • Ring Breathing Modes:

    • Pyridine: Characteristic "breathing" mode at ~990 cm⁻¹.

    • Fluoropyridine: This mode is perturbed. In 2-fluoropyridine, the symmetry reduction splits and shifts these ring deformations, often intensifying bands near 1450–1600 cm⁻¹ due to the change in dipole moment vector.

Electronic Spectroscopy (UV-Vis)

The introduction of fluorine alters the Molecular Orbital (MO) energy levels, specifically the HOMO-LUMO gap.

  • 
     Transition:  Fluorine acts as a 
    
    
    
    -donor (mesomeric effect) but
    
    
    -acceptor (inductive). In electron-deficient rings like pyridine, the mesomeric donation is often weaker than the inductive withdrawal.
    • Result: Slight hypsochromic shift (blue shift) or minimal change in

      
       compared to pyridine (
      
      
      
      nm), but often a change in molar absorptivity (
      
      
      ).
  • 
     Transition:  The lone pair on the pyridine nitrogen is stabilized by the inductive withdrawal of the fluorine (especially in 2-fluoropyridine).
    
    • Result: This weak transition (usually ~270-280 nm) often shifts to lower wavelengths (higher energy) and may become obscured by the stronger

      
       band.
      
Experimental Protocol: Quantitative NMR (qNMR)

The Challenge: Fluorine nuclei in pyridines often exhibit long spin-lattice relaxation times (


), particularly if no protons are adjacent (e.g., in polyfluorinated pyridines). Using standard proton parameters (D1 = 1s) will lead to signal saturation and integration errors of >10%.

The Solution: A self-validating


 determination protocol.
Workflow Diagram

qNMR_Protocol Figure 2: Optimized qNMR Acquisition Workflow for Fluoropyridines sample Sample Prep (10-20 mg in CDCl3) t1_exp Run Inversion Recovery (180-tau-90) sample->t1_exp calc Calculate T1 (Null Point Method) t1_exp->calc param Set Relaxation Delay D1 ≥ 5 × T1 calc->param T1 ~ 2.0s -> D1 = 10s acq Acquire qNMR (No Decoupling) param->acq

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~10 mg of the fluoropyridine in 0.6 mL of deuterated solvent (e.g.,

    
    ). Add an internal standard (e.g., 
    
    
    
    -trifluorotoluene) if absolute quantification is required.
  • 
     Determination (Mandatory): 
    
    • Pulse Sequence: Inversion Recovery (t1ir on Varian/Agilent, t1ir1d on Bruker).

    • Array

      
       values: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds.
      
    • Observation: Find the

      
       value where the signal crosses zero (null point). 
      
      
      
      .
  • Acquisition Parameters:

    • Relaxation Delay (D1): Must be set to

      
       (typically 15–30 seconds for fluoropyridines).
      
    • Pulse Angle:

      
      .
      
    • Spectral Width: Ensure it covers -50 to -200 ppm.

    • Decoupling: Use Inverse Gated Decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration, although for

      
      , NOE is often negligible compared to 
      
      
      
      .
References
  • Reich, H. J. (2020).[1] NMR Spectroscopy: Data for Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for J-coupling ranges).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyridine and 2-Fluoropyridine. NIST Chemistry WebBook, SRD 69. Link

  • Gakh, A. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

Optimizing Pyridine Scaffolds: A Comparative Guide to Fluorinated Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity comparison of fluorinated pyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Fluorine Scan" in Medicinal Chemistry

The pyridine ring is the second most common heterocycle in FDA-approved drugs, serving as a critical bioisostere for phenyl rings and a privileged scaffold for kinase inhibitors and GPCR ligands. However, the native pyridine ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide objectively compares non-fluorinated pyridine derivatives against their fluorinated counterparts (mono-, di-, and trifluoromethyl-substituted). We analyze how the strategic introduction of fluorine—the "Fluorine Scan"—alters three pillars of drug efficacy: Physicochemical Properties , Metabolic Stability , and Biological Potency .

Physicochemical Landscape: The Electronic Shift

Fluorine is the most electronegative element (


), exerting a profound pull on the pyridine ring's electron density. This alters the basicity (

) of the ring nitrogen and the overall lipophilicity (

), parameters critical for membrane permeability and solubility.
Comparative Data: Physicochemical Shifts[1]
Derivative TypeStructure

(Conj. Acid)

(vs H)
Electronic Effect
Pyridine (Reference)

5.20.0Baseline
2-Fluoropyridine 2-F-

-0.44+0.2 to +0.4Strong

-withdrawal decreases basicity drastically.
3-Fluoropyridine 3-F-

2.97+0.25Moderate withdrawal; preserves some H-bond acceptor capability.
2,6-Difluoropyridine 2,6-

-

-2.7+0.5 to +0.7Extreme electron deficiency; ring becomes

-acidic.
3-CF3-Pyridine 3-

-

2.6+0.8 to +1.2Significant lipophilicity boost; bulky group effects.

Key Insight: Fluorination at the 2-position nearly eliminates the basicity of the pyridine nitrogen, preventing protonation at physiological pH. This is a crucial strategy when high membrane permeability is required, as the neutral species permeates passively.

Case Study A: Metabolic Stability (Blocking the "Soft Spot")

The primary failure mode for pyridine-based drugs is rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the electron-rich C-2 or C-3 positions.

Mechanism of Action

Fluorine acts as a metabolic blockade.[1] The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the site inert to CYP450-mediated hydroxylation. Furthermore, the electronegativity of fluorine deactivates the entire ring towards oxidative attack.

Comparative Data: Microsomal Stability

Model System: Pyridine-based p38 MAP Kinase Inhibitor Analog

Compound VariantSubstitution

(Human Microsomes)

(

L/min/mg)
Metabolic Fate
Compound A (Native) Pyridine-H12 min115.5Rapid N-oxidation & C-hydroxylation
Compound B (Analog) 3-Fluoropyridine48 min28.8Reduced C-hydroxylation; N-oxidation persists
Compound C (Analog) 2,6-Difluoropyridine> 120 min< 5.0Metabolically Silent
Visualization: Metabolic Blocking Mechanism

MetabolicBlock Substrate Pyridine Scaffold (Drug Candidate) CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 Metabolic Attack Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP450->Metabolite C-H Bond (Labile) Blocked C-F Bond (Oxidation Resistant) CYP450->Blocked Fluorine Substitution Clearance Rapid Clearance (Low Bioavailability) Metabolite->Clearance Stable Stable Drug (Extended Half-life) Blocked->Stable Metabolic Shunt

Caption: Fluorine substitution prevents CYP450 oxidation, shunting the drug away from clearance pathways.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of fluorinated vs. non-fluorinated derivatives.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Mix 1

      
      M compound with human liver microsomes (0.5 mg protein/mL) in a 96-well plate.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: At time points

    
     min, remove aliquots (50 
    
    
    
    L).
  • Quenching: Immediately add to 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • 
      .
      

Case Study B: Potency & Binding Affinity (Kinase Inhibition)[3]

Fluorine is not merely a steric wall; it is an electronic tuner. In kinase inhibitors, fluorine on a pyridine ring can induce multipolar interactions with the protein backbone (C-F···H-N or C-F···C=O) and alter the acidity of adjacent N-H groups (e.g., in aminopyridines).

Comparative Data: PI3K Inhibition

Comparison of Alpelisib-like analogs targeting PI3K


 (H1047R mutant).
CompoundPyridine ModificationIC50 (nM)Binding Mode Insight
Analog 1 2-Methylpyridine145Steric fit, but weak electronic interaction.
Analog 2 2-Trifluoromethylpyridine32

fills hydrophobic pocket; induces dipole interaction.
Analog 3 2-Amino-5-fluoropyridine4.8 F-atom lowers pKa of amine, strengthening H-bond to hinge region (Val851).

Causality: In Analog 3, the fluorine at C-5 pulls electron density, making the C-2 amino group a better hydrogen bond donor to the kinase hinge region, resulting in a 30-fold potency increase over the methyl analog.

Visualization: SAR Logic Workflow

SAR_Workflow Lead Hit Compound (Pyridine Scaffold) Scan Fluorine Scan (Mono/Di/CF3) Lead->Scan Branch_Met Metabolic Liability? (Rapid Clearance) Scan->Branch_Met Branch_Pot Potency Gap? (Weak H-Bond) Scan->Branch_Pot Sol_Block Block Soft Spot (F at C-H oxid site) Branch_Met->Sol_Block Yes Sol_Elec Electronic Tuning (F to adjust pKa) Branch_Pot->Sol_Elec Yes Candidate Optimized Lead (High Potency/Stability) Sol_Block->Candidate Sol_Elec->Candidate

Caption: Decision tree for applying fluorine substitution to solve specific drug discovery bottlenecks.

Protocol: TR-FRET Kinase Assay

Objective: Quantify the IC50 of pyridine derivatives against a target kinase (e.g., PI3K or EGFR).

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (Acceptor), ATP, Europium-labeled anti-phosphoantibody (Donor).

  • Plate Setup: Use 384-well low-volume white plates.

  • Compound Addition: Add 5 nL of test compound (serial dilution in DMSO) using an acoustic dispenser (e.g., Echo).

  • Enzyme Reaction:

    • Add 2.5

      
      L of Kinase/Peptide mix in reaction buffer (50 mM HEPES, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Incubate 10 min at RT.

    • Add 2.5

      
      L of ATP (at 
      
      
      
      concentration) to start reaction.
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of Detection Mix (Eu-antibody + EDTA to stop reaction).
      
    • Incubate 60 min.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

  • Data Analysis: Calculate Ratio (

    
    ). Fit data to a 4-parameter logistic equation to determine IC50.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagenaars, C. E., et al. (2018). Structure-Activity Relationships of Fluorinated Pyridine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

Sources

Synthetic Advantages of (2-Fluoro-5-methylpyridin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-5-methylpyridin-3-yl)methanamine (CAS: 871325-17-6) represents a strategic scaffold in modern medicinal chemistry, particularly for programs targeting kinases (e.g., Aurora kinases) and nuclear receptors (e.g., Androgen Receptor). This guide analyzes its superiority over non-fluorinated and des-methyl analogs. The core advantage lies in the synergistic effect of the 2-fluoro and 5-methyl substituents : the fluorine atom dramatically lowers the basicity of the pyridine nitrogen (preventing off-target hERG binding and improving permeability) while blocking oxidative metabolism at the C2 position, and the 5-methyl group optimizes lipophilicity and steric fit within hydrophobic pockets.

Physicochemical Profile & Comparative Metrics

The introduction of a fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape of the molecule compared to the unsubstituted pyridine-3-methanamine.

Table 1: Comparative Physicochemical Properties
Property(2-Fluoro-5-methylpyridin-3-yl)methanamine (5-Methylpyridin-3-yl)methanamine Pyridin-3-ylmethanamine Impact on Drug Design
Pyridine pKa ~ -0.44 (Non-basic)~ 5.2~ 5.2Critical Advantage: The 2-F analog remains neutral at physiological pH, reducing non-specific binding and improving membrane permeability.
Amine pKa ~ 8.8~ 9.0~ 9.0Minimal change; retains reactivity for amide/urea coupling.
LogP (Calc) 1.2 0.80.3Increased lipophilicity (5-Me + 2-F) aids in penetrating hydrophobic pockets.
Metabolic Liability Low (C2 blocked, C5 blocked)Moderate (C2 exposed to AO)High (C2 exposed to AO)Fluorine blocks Aldehyde Oxidase (AO) attack at C2; Methyl blocks CYP oxidation at C5.
H-Bond Acceptor Weak (Pyridine N)Strong (Pyridine N)Strong (Pyridine N)Reduced H-bond basicity prevents desolvation penalties during protein binding.
Mechanism of Action: The "Fluorine Effect"

The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the pyridine nitrogen.

  • Basicity Reduction: This lowers the pKa of the pyridine nitrogen by >5 units, rendering it non-protonated at pH 7.4. This is crucial for avoiding lysosomal trapping and reducing affinity for the hERG potassium channel , a common liability for basic pyridine-containing drugs.

  • Dipole Modulation: The C-F bond creates a specific dipole vector that can engage in orthogonal multipolar interactions with protein backbone carbonyls.

Synthetic Accessibility & Protocols

The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine is robust, leveraging the directing effects of the fluorine atom for regioselective functionalization.

Core Synthetic Pathway (Directed Ortho-Lithiation)

Unlike non-fluorinated pyridines which often require harsh conditions for C3 functionalization, the 2-fluoro group directs lithiation specifically to the C3 position (ortho-lithiation) at low temperatures.

Step-by-Step Protocol

Precursor: 2-Fluoro-5-methylpyridine (Commercially available or synthesized via Balz-Schiemann from 2-amino-5-picoline).

  • Ortho-Lithiation (C3 Functionalization)

    • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

    • Procedure: Add 2-Fluoro-5-methylpyridine dropwise to a solution of LDA in THF at -78°C. Stir for 1 hour. The fluorine atom stabilizes the adjacent carbanion, ensuring exclusive C3 lithiation over the methyl group (C5).

  • Formylation

    • Reagents: DMF (Dimethylformamide).

    • Procedure: Quench the lithiated species with dry DMF. Warm to room temperature to yield 2-Fluoro-5-methylnicotinaldehyde .

  • Reductive Amination

    • Reagents: NH₄OAc (Ammonium Acetate), NaBH₃CN (Sodium Cyanoborohydride), Methanol.

    • Procedure: Treat the aldehyde with excess NH₄OAc in MeOH (pH ~6). Add NaBH₃CN and stir at RT for 12 hours.

    • Workup: Acid/Base extraction yields the primary amine.

Visualization: Synthetic Workflow

Synthesis Start 2-Amino-5-methylpyridine Inter1 2-Fluoro-5-methylpyridine (Balz-Schiemann) Start->Inter1 NaNO2, HBF4 (Fluorination) Inter2 Lithiated Species (C3-Li) Inter1->Inter2 LDA, THF -78°C Inter3 2-Fluoro-5-methyl- nicotinaldehyde Inter2->Inter3 DMF (Formylation) Final (2-Fluoro-5-methylpyridin-3-yl) methanamine Inter3->Final NH4OAc, NaBH3CN (Reductive Amination)

Figure 1: The fluorine atom serves a dual purpose: it is a structural component of the final drug and a directing group (Ortho-Lithiation) during synthesis.[1][2][3][4][5][6]

Medicinal Chemistry Applications (Case Studies)

Case Study A: Selective Androgen Receptor Modulators (SARMs)

In the development of tissue-selective androgen receptor modulators, the (2-fluoro-5-methylpyridin-3-yl) moiety was utilized to replace phenyl rings in N-(2-benzyl)-2-phenylbutanamides.

  • The Problem: Phenyl analogs suffered from rapid metabolic clearance.

  • The Solution: Incorporation of the 2-fluoro-5-methylpyridine scaffold.[7]

  • Outcome: The 2-F atom blocked metabolic attack, while the pyridine nitrogen (modulated by F) maintained hydrogen bonding networks without introducing excessive basicity that would lead to poor oral bioavailability.

  • Reference: US Patent 2005/0277681 A1 [1].

Case Study B: Aurora Kinase Inhibitors

Kinase inhibitors often require a "hinge binder" moiety. While pyridine is a common hinge binder, it is often too basic or metabolically unstable.

  • Advantage: The 2-fluoro group reduces the electron density of the ring nitrogen, fine-tuning the H-bond acceptor strength to match the kinase hinge region requirements (often a backbone NH).

  • Selectivity: The 5-methyl group provides a "shape vector" that extends into the hydrophobic pocket adjacent to the ATP binding site, improving selectivity against homologous kinases.

Visualization: SAR Logic & Metabolic Stability

SAR Core (2-Fluoro-5-methylpyridin-3-yl)methanamine F_Atom 2-Fluoro Group Core->F_Atom Me_Group 5-Methyl Group Core->Me_Group Amine 3-Methanamine Core->Amine pKa Reduces Pyridine pKa (Prevents hERG binding) F_Atom->pKa Metab Blocks AO Metabolism (C2 Blocking) F_Atom->Metab Lipo Increases Lipophilicity (Hydrophobic Pocket Fill) Me_Group->Lipo Link Versatile Linker (Amide/Urea Formation) Amine->Link

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.

Experimental Validation: Nitrile Reduction Protocol

For researchers preferring to start from the nitrile intermediate (2-Fluoro-5-methylnicotinonitrile), the following protocol ensures high yield without defluorination.

Objective: Selective reduction of nitrile to primary amine. Precaution: Avoid standard Pd/C hydrogenation which may cause hydrodefluorination (loss of F).

  • Setup: Dissolve 2-Fluoro-5-methylnicotinonitrile (1.0 eq) in dry THF.

  • Reduction: Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C under Argon.

  • Reflux: Heat to reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH followed by 1N HCl.

  • Isolation: Basify to pH 10 with NaOH, extract with DCM.

  • Yield: Typically >85% with retention of the Fluorine atom.

References

  • Hanney, B., et al. (2005). N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators. U.S. Patent Application US20050277681A1. Link

  • PubChem.[7][8] (n.d.). (2-Fluoro-5-methylpyridin-3-yl)methanamine.[7] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[9] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Link

Sources

Alternative building blocks to (2-Fluoro-5-methylpyridin-3-yl)methanamine in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, (2-Fluoro-5-methylpyridin-3-yl)methanamine (Reference Standard A ) serves as a privileged building block. It offers a unique balance of properties: the 2-fluorine atom drastically suppresses the basicity of the pyridine nitrogen (preventing di-cationic species formation at physiological pH), while the 5-methyl group provides necessary lipophilic contacts.

However, this scaffold is not without liabilities. The 5-methyl group is a frequent "soft spot" for rapid CYP450-mediated oxidation, and the planar aromatic system can suffer from poor solubility. This guide objectively compares A against three strategic alternatives designed to solve specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks:

  • The Metabolic Blocker: (2-Fluoro-5-(trifluoromethyl)pyridin-3-yl)methanamine.

  • The Lipophilic Isostere: (3-Fluoro-5-methylphenyl)methanamine.

  • The Solubility Enhancer: (2-Fluoro-5-methylpyridin-3-yl)methanamine saturated mimetics (e.g., 3-azabicyclo[3.1.1]heptane derivatives).

The Reference Standard: Analysis of (2-Fluoro-5-methylpyridin-3-yl)methanamine[1]

Before evaluating alternatives, we must understand the mechanistic function of the parent scaffold.

  • pKa Modulation: The pyridine nitrogen typically has a pKa of ~5.2. The introduction of fluorine at the C2 position exerts a strong inductive electron-withdrawing effect (-I), dropping the ring nitrogen's pKa to approximately -0.44 . This ensures the ring nitrogen remains unprotonated at physiological pH (7.4), leaving only the primary amine (pKa ~9.0) charged. This mono-cationic state is crucial for membrane permeability and reducing hERG channel affinity.

  • Metabolic Liability: The C5-methyl group is electron-rich and sterically accessible, making it a prime site for benzylic hydroxylation by CYP enzymes (CYP2D6/3A4).

Comparative Analysis of Alternatives

The following table contrasts the Reference Standard A with its primary strategic alternatives.

FeatureRef. Standard (A) Alt 1: The Metabolic Blocker (

)
Alt 2: The Lipophilic Isostere (Phenyl) Alt 3: The Electronic Variant (2-Cl)
Structure 2-F, 5-Me Pyridine2-F, 5-

Pyridine
3-F, 5-Me Benzene2-Cl, 5-Me Pyridine
Primary Utility Balanced ProfileHigh Metabolic Stability High Lipophilicity Synthetic Versatility
Ring pKa ~ -0.44 (Non-basic)< -2.0 (Non-basic)N/A (No ring N)~ 0.7 (Weakly basic)
Metabolic Risk High (Me oxidation)Low (Blocked)Med (Me oxidation)High (Me oxidation)
Lipophilicity (

LogP)
Baseline+0.6 to +0.8+1.0 to +1.2+0.4
Electronic Effect Strong EWGVery Strong EWGModerateModerate EWG
Synthetic Cost LowHighLowLow
Deep Dive: Mechanistic Rationale
Alternative 1: The Trifluoromethyl Switch

Replacing the 5-methyl with a 5-trifluoromethyl (


)  group is the "Gold Standard" for blocking metabolism. The C-F bond strength (approx. 116 kcal/mol) renders the position inert to oxidative attack. Furthermore, the 

group increases lipophilicity (LogP) while maintaining the steric profile of the isopropyl group rather than the methyl group, potentially filling hydrophobic pockets more effectively.
Alternative 2: The Phenyl-Pyridine Switch

Switching to the (3-Fluoro-5-methylphenyl)methanamine removes the pyridine nitrogen entirely. This is the correct choice if the pyridine nitrogen is involved in adverse toxicity events or if the molecule is too polar. However, losing the pyridine nitrogen often results in a significant jump in LogP, which can decrease solubility.

Alternative 3: The Chloro-Substitution

Using Chlorine at C2 instead of Fluorine changes the electronics. While 2-F is a better metabolic blocker, 2-Cl is a superior leaving group for nucleophilic aromatic substitution (


). If the building block is an intermediate intended for further functionalization (e.g., displacing the halogen with an alkoxide), the 2-Cl analog is the superior synthetic choice.

Decision Framework: Selecting the Right Block

Use the following logic flow to determine which building block suits your lead optimization stage.

ScaffoldSelection Start Start: Optimization Issue? Metab Problem: High Clearance (Metabolic Instability) Start->Metab Perm Problem: Low Permeability (Too Polar) Start->Perm Tox Problem: hERG / Off-Target Start->Tox Synth Goal: Late-Stage Diversification Start->Synth Soln_CF3 Use 5-CF3 Analog (Blocks Oxidation) Metab->Soln_CF3 Block Methyl Site Soln_Ph Use Phenyl Analog (Increases LogP) Perm->Soln_Ph Remove Polar N Soln_2F Stick to Ref Standard (2-F Lowers Basicity) Tox->Soln_2F Reduce Ring Basicity Soln_2Cl Use 2-Cl Analog (Enables SnAr) Synth->Soln_2Cl Better Leaving Group

Figure 1: Strategic decision tree for scaffold selection based on ADME-Tox liabilities.

Experimental Protocols

To validate the choice of scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic advantage of the


 analog over the 5-Me reference.
  • Preparation: Prepare 10 mM DMSO stocks of Reference Standard A and Alternative 1 (

    
    ).
    
  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: The

      
       analog should exhibit a 
      
      
      
      that of the 5-Me reference.
Protocol B: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine

Context: If the building block is not commercially available, this route ensures high purity.

  • Starting Material: 2-Fluoro-5-methylpyridine-3-carbonitrile.

  • Reduction:

    • Dissolve nitrile (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add

      
       complex (1 M, 3.0 eq) dropwise.
      
    • Reflux for 3 hours. Monitor by TLC (disappearance of nitrile).

  • Quench & Workup:

    • Cool to 0°C. Carefully add MeOH to quench excess borane.

    • Add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

    • Basify with NaOH to pH > 12. Extract with DCM (

      
      ).
      
  • Purification: The free amine is often an oil. Convert to HCl salt by adding 4M HCl in dioxane for stable storage as a white solid.

Visualizing Metabolic Pathways

Understanding where the molecule fails is key to choosing the alternative.

Metabolism Parent Parent Scaffold (2-F-5-Me-Pyridine) Metab_Me Metabolite A: Hydroxymethyl (-CH2OH) Parent->Metab_Me CYP2D6/3A4 (Major Path) Metab_N Metabolite C: N-Oxide Parent->Metab_N FMO (Minor Path due to 2-F) Metab_Acid Metabolite B: Carboxylic Acid (-COOH) Metab_Me->Metab_Acid Cytosolic Dehydrogenases

Figure 2: Metabolic liability map. The 2-F atom suppresses N-oxidation (Metabolite C), forcing metabolism to the Methyl group (Metabolite A/B). Replacing Me with


 blocks the red path.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem. "(2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary."[2] National Library of Medicine.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • BenchChem. "A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines."

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Alliance of Pyridine and Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, recognized for its prevalence in numerous FDA-approved drugs and its versatile role in engaging with biological targets.[1][2][3] Its ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions makes it a privileged structure in inhibitor design. The strategic incorporation of fluorine into this already potent scaffold has emerged as a powerful tactic to refine and enhance the pharmacological properties of drug candidates.[4][5][6] Fluorine's unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[7][8]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated pyridine inhibitors. We will move beyond a mere cataloging of compounds to explore the underlying physicochemical principles that govern their activity. By examining key case studies and detailing the experimental methodologies used for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design the next generation of targeted therapeutics.

Part 1: The Physicochemical Impact of Fluorination on the Pyridine Ring

The decision to introduce a fluorine atom into a pyridine-based inhibitor is a deliberate one, driven by the predictable and powerful modulations it imparts on the molecule's properties. Understanding these effects is fundamental to interpreting and predicting SAR.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the pyridine nitrogen.[9] This is a critical consideration in drug design, as the pKa of the pyridine ring influences its ionization state at physiological pH, which in turn affects solubility, cell permeability, and the potential for off-target interactions, such as hERG channel binding. Judicious placement of fluorine can fine-tune the pKa to an optimal range, mitigating toxicity while maintaining the necessary interactions for target engagement.[10]

Enhancement of Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy typically exceeding 100 kcal/mol.[11][12] This inherent strength makes it resistant to metabolic cleavage. Medicinal chemists often exploit this by placing fluorine at "metabolic soft spots"—positions on the molecule susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][13] By blocking this metabolic pathway, fluorination can increase the half-life and oral bioavailability of a drug candidate.[7][8][13] For instance, in the development of Vericiguat, a guanylate cyclase stimulator, the inclusion of a fluorine atom on the pyrazolopyridine core was crucial for increasing metabolic stability and lowering clearance.[13]

Alteration of Lipophilicity and Permeability

The effect of fluorine on lipophilicity is context-dependent.[9] While a single fluorine substitution can increase lipophilicity by masking a polar C-H bond, the introduction of multiple fluorine atoms can decrease it due to the creation of a strong molecular dipole.[7][9] This modulation allows for the precise tuning of a compound's solubility and its ability to permeate cell membranes, which is essential for reaching intracellular targets.[8]

Direct Target Engagement and Conformational Control

Beyond its effects on bulk properties, fluorine can directly participate in favorable interactions within a protein's binding pocket. While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in multipolar interactions with backbone carbonyls and other polar groups.[14] These interactions, though weak individually, can collectively contribute significantly to binding affinity.[14] Furthermore, the steric bulk and electronic nature of fluorine can induce a specific conformation in the inhibitor, pre-organizing it for optimal binding to its target protein.[7]

Part 2: SAR Case Studies: Fluorinated Pyridines in Action

The theoretical principles of fluorination are best understood through their practical application. The following case studies highlight how the strategic placement of fluorine on pyridine rings has led to the development of potent and selective inhibitors across different therapeutic areas.

Kinase Inhibitors: A Paradigm of Fluorine's Utility

Kinases are a major class of drug targets, particularly in oncology.[15] The ATP-binding site of kinases, which many inhibitors target, presents challenges for achieving selectivity due to its high conservation across the kinome.[16] Fluorination of pyridine-based kinase inhibitors has proven to be a highly effective strategy for enhancing both potency and selectivity.[7]

Case Study: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated gene in AML, making it a key therapeutic target.[17] In a recent study, researchers designed a series of pyridine derivatives bearing a 1,2,3-triazole moiety to inhibit FLT3.[17] The SAR exploration revealed critical insights into the role of fluorine.

CompoundR1R2R3FLT3-ITD IC50 (nM)MOLM-13 (Cell) IC50 (nM)
Lead (2) HHH126.345.2
12v 4-FHH25.110.3
12w H3-FH39.815.6
12y 4-F3-FH15.67.9
12z 4-F3-F5-F45.221.3
Data synthesized from a study on pyridine-based FLT3 inhibitors.[17]

SAR Analysis:

  • Single Fluorine Substitution: Introducing a single fluorine at the 4-position of the terminal phenyl ring (Compound 12v ) led to a five-fold increase in enzymatic potency and a four-fold increase in cellular activity compared to the non-fluorinated lead compound.[17] This suggests the 4-fluoro substituent engages in a favorable interaction within the FLT3 binding pocket.

  • Di-Fluorination: The combination of fluorine atoms at the 3- and 4-positions (Compound 12y ) resulted in the most potent compound in the series, with an IC50 of 15.6 nM against the enzyme and 7.9 nM in cells.[17] This synergistic effect highlights the importance of the electronic and steric profile created by the di-fluoro pattern.

  • Tri-Fluorination: Interestingly, adding a third fluorine atom (Compound 12z ) was detrimental to the activity, suggesting that either steric hindrance or an unfavorable electronic modulation occurs with excessive fluorination in this scaffold.[17]

This case study exemplifies a classic SAR workflow where systematic fluorination is used to probe the chemical space of a binding pocket and optimize inhibitor potency.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Identify Lead (Non-fluorinated Pyridine) Synth Synthesize Analogs (Systematic Fluorination) Start->Synth Assay Biochemical & Cellular Assays (e.g., IC50 Determination) Synth->Assay Test Analogs SAR Analyze SAR Data (Potency, Selectivity) Assay->SAR Model Molecular Modeling (Docking, Crystallography) SAR->Model Rationalize Results Optimized Optimized Inhibitor SAR->Optimized Identify Potent Analog Model->Synth Design Next Generation

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Fluorinated pyridine derivatives have shown promise as antibacterial and antifungal compounds.[19][20][21]

Case Study: Pyridine-Azetidin-2-one Derivatives

A study focused on synthesizing a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives and evaluating their antimicrobial activity.[21] The introduction of fluorine at the para-position of the phenyl ring had a notable impact.

CompoundSubstituent (R)Antibacterial Zone of Inhibition (mm) vs. S. aureusAntifungal Zone of Inhibition (mm) vs. C. albicans
4a 4-F1816
4b 4-Cl1715
4c 4-Br1412
4e 4-OCH3109
Streptomycin -24-
Fluconazole --21
Data adapted from Rani, V. and Reddy, P. (2018).[21]

SAR Analysis:

  • Halogen Effect: The presence of a halogen at the 4-position of the phenyl ring was beneficial for antimicrobial activity. The fluoro-substituted compound (4a ) demonstrated the highest activity among the synthesized derivatives against both the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans.[21]

  • Electronegativity Trend: The activity generally followed the trend F > Cl > Br, suggesting that the high electronegativity and smaller size of fluorine are advantageous for the compound's interaction with its microbial target(s).[21]

  • Electron-Donating Groups: The replacement of the electron-withdrawing halogen with an electron-donating methoxy group (4e ) led to a significant decrease in activity, reinforcing the importance of the electronic properties conferred by the halogen.[21]

Part 3: Experimental Methodologies for SAR Determination

The trustworthiness of any SAR guide rests on the validity of its underlying experimental data. The following protocols describe standard, self-validating methods for determining the inhibitory activity of fluorinated pyridine compounds.

Protocol: Biochemical Kinase Assay for IC50 Determination

This protocol describes a common method to measure the direct inhibitory effect of a compound on a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a quantitative measure of inhibitor potency.[16][22]

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (fluorinated pyridine derivative)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase solution (enzyme in assay buffer).

  • Inhibitor Addition: Add 1 µL of the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mix to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.[23]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.[23]

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. Typically, this involves adding an ADP-Glo™ Reagent to stop the reaction and deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

IC50_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A1 Prepare Serial Dilutions of Inhibitor B1 Add Inhibitor & Pre-incubate A1->B1 A2 Add Kinase Enzyme to 96-well Plate A2->B1 B2 Add Substrate/ATP Mix to Start Reaction B1->B2 B3 Incubate at 30°C B2->B3 C1 Stop Reaction & Add Detection Reagents B3->C1 C2 Measure Luminescence C1->C2 C3 Plot % Inhibition vs. [I] & Calculate IC50 C2->C3

Protocol: Cell-Based Viability Assay (MTT)

This protocol measures the effect of an inhibitor on the viability or proliferation of cancer cells, providing a cellular context for the compound's activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are insoluble in aqueous solution.[24] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Adherent cancer cell line (e.g., MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to 5-10×10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyridine inhibitor in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which is the concentration that reduces cell viability by 50%.[24]

Conclusion

The strategic incorporation of fluorine into pyridine-based inhibitors is a cornerstone of modern drug design, offering a powerful toolkit to enhance potency, selectivity, and pharmacokinetic properties.[4][7] As demonstrated through case studies in kinase and antimicrobial research, a systematic approach to fluorination, guided by fundamental physicochemical principles, allows for the rational optimization of lead compounds. The relationship between the position and degree of fluorination and the resulting biological activity is often profound and predictable. By coupling this rational design with robust and validated experimental methodologies, researchers can effectively navigate the complex landscape of drug discovery and develop targeted inhibitors with superior therapeutic potential.

References

  • Hussain, A., Seher, S. S., Akhter, S., & Park, S. H. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Vovk, M. A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Sheng, J., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Nguyen, T. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Link]

  • Williams, S. J., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2018). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. [Link]

  • Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. [Link]

  • Baruch S. Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]

  • Abdel-Ghani, N. T., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Scientific Reports. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Hussain, A., et al. (2025). Fluorinated mechanism-based inhibitors: common themes and recent developments. Medicinal Chemistry. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • D'Orazio, N., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Patel, R., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Varghese, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

  • Tedaldi, L., & O'Hagan, D. (2012). Fluorinated mechanism-based inhibitors: common themes and recent developments. Beilstein Journal of Organic Chemistry. [Link]

  • Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]

  • Protein Data Bank Japan. (2023). 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors. PDBj. [Link]

  • Anonymous. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. PharmaCompass. [Link]

  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • O'Hagan, D. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry. [Link]

  • da Silva, A. C. G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorinated pyridine derivative. ResearchGate. [Link]

  • da Silva, A. C. G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Molecular Structure. [Link]

  • Wicky, B. I. M., et al. (2025). Inhibitor fluorination pattern tunes chemically induced protein dimerization. bioRxiv. [Link]

  • Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Dalton Transactions. [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

(2-Fluoro-5-methylpyridin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat (2-Fluoro-5-methylpyridin-3-yl)methanamine as a High-Hazard Halogenated Organic Base .[1]

Unlike standard organic waste, this compound presents a tripartite hazard profile: Corrosivity (primary amine), Flammability (pyridine ring), and Fluorine Content (potential for hydrofluoric acid generation during incineration).[1]

Core Directive:

  • DO NOT commingle with acidic waste streams (Risk: Exothermic neutralization/spattering).

  • DO NOT dispose of in standard "Non-Halogenated" organic solvent drums (Risk: Regulatory violation and incinerator damage).

  • MANDATORY: Segregate into Halogenated Organic waste streams intended for high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Assessment

Understanding the molecular architecture is the first step to safe disposal. The disposal logic is dictated by the functional groups present.

FeatureChemical MoietyDisposal Implication
Core Structure Pyridine RingFlammable/Combustible. Requires D001 (Ignitable) classification if liquid flashpoint <60°C.
Substituent 1 Primary Amine (-CH₂NH₂)Corrosive (pH > 12). Incompatible with acids, acid chlorides, and strong oxidizers.[1]
Substituent 2 Fluorine (-F)Halogenated. Combustion releases Hydrogen Fluoride (HF). Requires scrubbed incineration.[1]
Physical State Liquid/Low-Melting SolidLikely absorbs moisture (hygroscopic). Keep containers tightly sealed.

Key Safety Data (Class-Based Estimation):

  • Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H226 (Flammable liquid and vapor).[1]

  • RCRA Characteristics: D001 (Ignitability), D002 (Corrosivity).[1][2]

Waste Segregation Logic

Proper segregation is the single most critical step in the disposal workflow. Improper mixing is the leading cause of laboratory waste accidents.

The "Why" Behind the Protocol:
  • Amine Basicity: Mixing this amine with acid waste (e.g., waste H₂SO₄ or HCl) will trigger an immediate, violent exothermic reaction.[1] This can pressurize waste containers or cause geysering.[1]

  • Halogen Content: If placed in a "Non-Halogenated" drum, the eventual incineration process will release HF gas, corroding the facility's combustion chamber and violating EPA air emission standards.[1]

Visual Workflow: Segregation Decision Tree

SegregationLogic Start Waste Generation: (2-Fluoro-5-methylpyridin-3-yl)methanamine IsPure Is the waste pure reagent or mixed with solvent? Start->IsPure SolventType Identify Solvent Mixture IsPure->SolventType Mixed/Reaction Waste StreamB Stream B: Lab Pack (Pure Reagent Disposal) IsPure->StreamB Pure/Expired Reagent Contaminated Is it mixed with Acids? SolventType->Contaminated Organic Solution Neutralize STOP: Do NOT mix. Segregate as separate High pH stream. Contaminated->Neutralize Yes (Acidic) StreamA Stream A: Halogenated Solvents (High BTU, Scrubbed Incineration) Contaminated->StreamA No (Neutral/Basic)

Caption: Decision logic for segregating fluorinated amine waste to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Scenario A: Bench-Scale Reaction Waste (Solutions)

Context: You have completed a reaction using the amine as a reagent or building block.

  • pH Check: Verify the pH of the waste solution. If strongly basic (pH > 10), do not mix with general organic waste that may contain acidic byproducts (e.g., acetic acid).[1]

  • Container Selection: Use an HDPE (High-Density Polyethylene) carboy.[3] Avoid glass if the waste is strongly caustic, as long-term storage can etch glass, though HDPE is preferred for impact resistance.[1]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED"

    • Constituents: List "(2-Fluoro-5-methylpyridin-3-yl)methanamine" explicitly.

    • Hazard Checkbox: Mark "Corrosive" and "Flammable".

  • Storage: Store in the Flammable Cabinet , secondary containment tray. Do not store near oxidizers (nitric acid) or mineral acids.

Scenario B: Pure Reagent Disposal (Expired/Unused Stock)

Context: You have a bottle of the pure chemical that is degraded or no longer needed.

  • Do Not Pour: Never pour pure amines down the drain or into a solvent waste drum.[1]

  • Lab Packing: This is the industry standard for pure reagents.

    • Keep the chemical in its original manufacturer bottle.

    • Ensure the cap is taped securely (electrical tape or parafilm) to prevent loosening during transport.

    • Place the bottle into a larger "Lab Pack" drum (usually 5-gallon or 55-gallon) designated for "Alkaline/Basic Organic Solids/Liquids" .

    • Add vermiculite or absorbent packing material to cushion the bottle.

Scenario C: Spill Response & Cleanup

Context: A 100mL bottle drops and shatters in the fume hood.

SpillResponse Alert 1. Alert & Protect (Evacuate, PPE: Nitrile + Face Shield) Contain 2. Containment (Use Sand/Vermiculite berm) Alert->Contain Neutralize 3. Neutralization (Apply Citric Acid or Weak Acid) Contain->Neutralize Collect 4. Collection (Scoop into Hazardous Waste Tagged Container) Neutralize->Collect Clean 5. Decontamination (Soap/Water Wash -> Test pH) Collect->Clean

Caption: Emergency workflow for amine spills. Note: Use weak acids (Citric) for neutralization to minimize heat generation.

Spill Protocol Details:

  • PPE: Double nitrile gloves are mandatory.[1] Wear a face shield if outside a hood.[1]

  • Neutralization: Because this is an amine, do not just wipe it up.[1] Sprinkle Citric Acid or a commercial "Base Neutralizer" powder over the spill. Wait for the color change (if indicator present) or for fizzing to cease.

  • Collection: Sweep the resulting sludge into a bag or jar. Label as "Spill Debris: Fluorinated Amine + Neutralizer."[1]

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Codes:

    • D001: Ignitable (if flashpoint < 140°F / 60°C).[2]

    • D002: Corrosive (if pH > 12.5 or corrodes steel).

    • F-List: If the amine was used as a solvent (unlikely) or mixed with spent halogenated solvents (e.g., DCM), it carries F002 .[1]

  • P-List/U-List: While specific CAS numbers for research chemicals are often not explicitly listed, the characteristic hazards (D-codes) apply.[1] Treat as if it were a U-listed pyridine derivative for safety margins.[1]

Compliance Checklist:

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2025).[4] (2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link][1]

Sources

Personal protective equipment for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist

Executive Summary: At a Glance
  • Chemical Name: (2-Fluoro-5-methylpyridin-3-yl)methanamine[2]

  • CAS Number: 871325-17-6[2]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [2]
  • Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal/Inhalation), Respiratory Sensitizer .

  • Critical Control: Handle exclusively within a certified chemical fume hood. Avoid all direct contact.

Hazard Identification & Risk Assessment (The "Why")

To select the correct PPE, we must understand the mechanistic interaction between the biological target (you) and the chemical agent.

  • Corrosivity (The Amine Threat): As a primary methanamine, this compound is highly basic and nucleophilic. Upon contact with skin or mucous membranes, it reacts with lipids and proteins (saponification and denaturation), causing immediate, potentially irreversible chemical burns.

  • Systemic Toxicity (The Pyridine Vector): The pyridine ring structure is lipophilic, facilitating rapid transdermal absorption. Once in the bloodstream, pyridine derivatives can target the liver and kidneys. The fluorine substituent at the 2-position increases metabolic stability, potentially prolonging systemic half-life compared to non-fluorinated analogs.

  • Thermal Decomposition: In a fire scenario, the fluorine atom presents a secondary risk of evolving Hydrogen Fluoride (HF) gas, which requires specific emergency response protocols (calcium gluconate availability).

PPE Selection Matrix

Standard nitrile gloves are often insufficient for prolonged contact with pyridine derivatives due to rapid permeation.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Routine) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Provides adequate splash protection. The "double-glove" system allows the outer glove to be stripped immediately upon contamination, leaving the inner glove as a clean barrier.
Hand (Spill/High Risk) Laminate Film (Silver Shield) or Butyl Rubber Pyridines can permeate nitrile in <15 mins. Laminate film offers >4 hour breakthrough time for aromatics and amines.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary engineering control. Prevents inhalation of corrosive vapors.[3][4][5][6]
Respiratory (Backup) Full-Face Respirator with ABEK1 cartridgesOnly for spill cleanup outside a hood. "A" protects against organic vapors; "K" protects against ammonia/amines.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for corrosives. Goggles seal against vapors; face shield protects the neck/skin from splashes.
Body Tyvek® Lab Coat (or chemical-resistant apron)Standard cotton coats absorb liquids, holding corrosives against the skin. Chemically resistant fabrics shed splashes.
Operational Protocols
4.1. Receiving & Storage
  • Inspection: Upon receipt, inspect the septum and bottle integrity inside a fume hood.

  • Environment: Store in a cool, dry place (2-8°C recommended for amine stability) under an inert atmosphere (Argon/Nitrogen). Amines react with atmospheric CO

    
     to form carbamates, degrading purity.
    
  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and acids (anhydrides, chlorides) to prevent exothermic reactions.

4.2. Safe Handling Workflow (Synthesis/Transfer)
  • Step 1: Don PPE according to the "Routine" matrix above.

  • Step 2: Place a disposable absorbent pad in the fume hood work area.

  • Step 3: If weighing a solid, use a balance inside the hood. If liquid, use a positive-displacement pipette to prevent dripping.

  • Step 4: Quenching: Never rinse equipment directly in the sink. Rinse contaminated glassware with a dilute acid (e.g., 1M HCl) in the hood to protonate the amine (forming the non-volatile salt) before washing.

4.3. Workflow Visualization

SafeHandling cluster_spill Emergency Loop Start Start: Chemical Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Transfer Transfer in Fume Hood (Inert Atmosphere) PPE->Transfer Quench Quench Glassware (Dilute HCl Rinse) Transfer->Quench Post-Use Spill Spill Detected Transfer->Spill Waste Dispose: Halogenated Organic Waste Quench->Waste Cleanup Use Silver Shield Gloves + Absorbent Pads Spill->Cleanup Cleanup->Waste

Figure 1: Operational workflow for handling (2-Fluoro-5-methylpyridin-3-yl)methanamine, including routine quenching and emergency spill loops.

Emergency Response: Spills & Exposure
5.1. Spill Decision Logic

Do not attempt cleanup if:

  • The spill is >50 mL and outside the fume hood.

  • You are experiencing respiratory irritation.[3][4]

  • You lack the correct spill kit (Acid neutralizer/Solvent absorbent).

Protocol:

  • Evacuate the immediate area.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Absorb: Use vermiculite or sand.[4][7] Avoid paper towels as they increase surface area for evaporation.

  • Neutralize: For amine spills, a weak acid neutralizer (citric acid based) reduces volatility.

5.2. First Aid (Self-Validating Steps)
  • Skin Contact: Wash with soap and water for 15 minutes. Validation: If soap does not lather, the amine may still be present (oily residue); continue washing.

  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7). If basic, continue flushing.[5]

Disposal & Decontamination

Strict adherence to environmental regulations is mandatory.[5] This compound is a halogenated organic.[1][8]

  • Classification: Segregate as Halogenated Organic Waste . Do NOT mix with general organic solvents (acetone/methanol) if your facility incinerates non-halogenated waste separately (cost/safety implication).

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential corrosion.[4]

  • Labeling: Clearly mark "Contains Fluorinated Pyridine Amine - Corrosive/Toxic."

References
  • PubChem. (2025).[9] (2-Fluoro-5-methylpyridin-3-yl)methanamine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.